molecular formula C18H24N2O B3394449 (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL CAS No. 144163-44-0

(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Katalognummer: B3394449
CAS-Nummer: 144163-44-0
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: BIZHLXOOWGXFLC-BZSNNMDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHLXOOWGXFLC-BZSNNMDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184690
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-44-0
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144163-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanol, γ-amino-α-[(1S)-1-amino-2-phenylethyl]-, (αS,γS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: The (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol Core in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0) is a highly specialized chiral diamino alcohol that serves as the essential structural core for blockbuster HIV-1 protease inhibitors, most notably Ritonavir and Lopinavir[1][2]. In pharmaceutical manufacturing, it is frequently tracked as the "Ritonavir Diamino Alcohol Impurity" during quality control, yet its primary identity is that of a foundational active pharmaceutical ingredient (API) building block[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role as a transition-state mimic, and the highly optimized, stereoselective synthetic pathways required for its multikilogram-scale production.

Physicochemical Profiling & Structural Significance

The precise spatial arrangement of the three stereocenters (2S, 3S, 5S) in this molecule is non-negotiable for its biological efficacy. The compound features a hexane backbone flanked by two phenyl rings, simulating the hydrophobic pockets of the viral protease, while the central hydroxyethylene moiety acts as the functional warhead[4].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Formulation
CAS Registry Number 144163-44-0Unique identifier for regulatory tracking[5].
Molecular Formula C₁₈H₂₄N₂ODefines the unadorned core before thiazole/acylation coupling[1].
Molecular Weight 284.40 g/mol Optimal low-molecular-weight precursor for complex API synthesis[1].
Stereocenters 3 (2S, 3S, 5S)Dictates the 3D conformation required for active-site docking[4].
XLogP3 2.1Indicates moderate lipophilicity, driving hydrophobic pocket binding[1].
Topological Polar Surface Area 72.3 ŲEnsures sufficient hydrogen bonding capability via the hydroxyl and amine groups[1].

Mechanistic Role: The Hydroxyethylene Dipeptide Isostere

In the context of drug design, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is classified as a hydroxyethylene dipeptide isostere .

HIV-1 protease is an aspartic protease responsible for cleaving the viral Gag-Pol polypeptide into functional proteins. It naturally recognizes and cleaves a specific Phenylalanine-Proline (Phe-Pro) peptide bond. The diamino alcohol core is engineered to mimic this exact cleavage site. However, the scissile amide bond (-CO-NH-) is replaced by a stable hydroxyethylene group (-CH(OH)-CH₂-).

When the drug enters the enzyme's active site, the secondary hydroxyl group at the C3 position mimics the tetrahedral intermediate of the water-mediated peptide hydrolysis. It forms tight, irreversible hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease, acting as a non-cleavable "wedge" that permanently halts viral replication.

Mechanism PolyPeptide Viral Polypeptide (Phe-Pro Cleavage Site) Protease HIV-1 Protease Enzyme (Active Site Aspartates) PolyPeptide->Protease Natural Substrate Inhibition Irreversible Binding & Viral Replication Halt Protease->Inhibition Active Site Blockade Isostere Hydroxyethylene Isostere (CAS 144163-44-0) Isostere->Protease Transition State Mimic

HIV-1 Protease inhibition via transition state mimicry by the diamino alcohol core.

Synthetic Pathways & Manufacturing Strategies

Synthesizing the (2S,3S,5S) configuration with high diastereomeric excess (de) is a notorious challenge. Standard metal hydride reductions of enaminones often require forcing conditions that result in unwanted cleavage products[6]. To circumvent this, two primary pathways have been developed.

The Epoxyalcohol Stereodivergent Route

Pioneered for combinatorial flexibility, this route utilizes a Horner-Emmons olefination of phosphonates derived from alpha-amino acids. The resulting enones are stereoselectively reduced to allylic alcohols, followed by syn epoxidation to yield 1-amino-2-hydroxy-3,4-epoxybutanes. Reductive cleavage with Red-Al yields the dihydroxybutane backbone, which is cyclized and elaborated into the diamino alcohol[4]. While highly precise, this route is often reserved for synthesizing C-2 epimers for structure-activity relationship (SAR) studies.

The Enaminone Reduction Route (Scalable Industrial Standard)

Developed by Abbott Laboratories, this is the definitive multikilogram-scale route. It relies on a sequential, two-step reduction of an enaminone precursor: (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene[6].

  • Enamine Reduction: A borane-sulfonate derivative selectively reduces the enamine double bond.

  • Ketone Reduction: Sodium borohydride reduces the resulting ketone. This sequential control achieves an 84% diastereoselectivity and an acyclic 1,4-stereoinduction ratio of 14:1, completely eliminating the need for costly chromatographic purification[6][7].

Synthesis Start L-Phenylalanine (Chiral Pool) Enaminone (5S)-2-amino-5-dibenzylamino -4-oxo-1,6-diphenylhex-2-ene Start->Enaminone Multi-step Synthesis Ketone Intermediate Ketone (Borane-Sulfonate Reduction) Enaminone->Ketone NaBH4, MSA (Enamine Reduction) Diamino (2S,3S,5S)-2,5-diamino- 1,6-diphenylhexan-3-ol Ketone->Diamino NaBH4, TFA (Ketone Reduction) Ritonavir Ritonavir / Lopinavir (Active APIs) Diamino->Ritonavir Acylation & Thiazole Coupling

Scalable synthetic workflow of the diamino alcohol core from L-Phenylalanine.

Standard Operating Procedure: Enaminone Reduction Protocol

To ensure E-E-A-T standards, the following protocol details the self-validating Abbott methodology for the sequential reduction of the enaminone to the protected diamino alcohol core[7]. The causality behind the reagent choices is explicitly defined to ensure reproducibility.

Objective: Synthesis of (2S,5S/R)-5-Amino-2-dibenzylamino-3-oxo-1,6-diphenylhexane via controlled hydride reduction.

Reagents & Materials:

  • (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene (Enaminone precursor)

  • Sodium Borohydride (NaBH₄)

  • Methanesulfonic Acid (MSA) or Acetic Acid (AcOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 50% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Borane Complex Generation: In a rigorously inert atmosphere, prepare a solution of NaBH₄ (approx. 4.3 equivalents) in anhydrous THF (0.15–0.25 M). Cool the reactor to -10 °C.

    • Causality: Low temperatures prevent the exothermic decomposition of the borohydride complex upon acid addition.

  • Acid Addition: Slowly add a precooled solution of Acetic Acid or MSA (excess) over 10 to 15 minutes. Stir at room temperature for 30 minutes.

    • Causality: The acid reacts with NaBH₄ to form a highly selective borane-sulfonate or acyloxyborohydride complex. This modified hydride is electrophilic enough to reduce the enamine without prematurely reducing the ketone, which would ruin the diastereoselectivity.

  • Substrate Introduction: Add the enaminone precursor in two distinct portions over 1 hour.

    • Self-Validation Check: Monitor the reaction via HPLC. The disappearance of the enaminone peak and the appearance of the intermediate ketone peak confirms the first reduction phase.

  • Reaction Maturation: Allow the mixture to stir for 14 to 18 hours at ambient temperature.

    • Causality: Extended stirring ensures the subsequent, slower reduction of the ketone by unreacted sodium borohydride in the acidic medium, driven by 1,4-stereoinduction from the existing chiral centers.

  • Quenching & Workup: Quench the reaction carefully with concentrated HCl to destroy excess hydrides. Stir for 30 minutes. Dilute the mixture with CH₂Cl₂, water, and 50% NaOH to neutralize the aqueous phase.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂. The combined organic layers contain the dibenzylated diamino alcohol.

  • Debenzylation (Subsequent Step): Subject the organic extract to catalytic hydrogen-transfer conditions (e.g., Pd/C with ammonium formate) to remove the benzyl protecting groups, yielding the final (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol. Isolate via precipitation as a dihydrochloride salt to achieve >95% purity without chromatography.

Analytical Characterization & Impurity Profiling

In commercial pharmaceutical manufacturing, CAS 144163-44-0 is not only a precursor but a critical quality attribute (CQA) marker. It is cataloged as "Ritonavir Diamino Alcohol Impurity"[3]. During the final formulation of Ritonavir or Lopinavir, any unreacted diamino alcohol must be quantified.

Analytical method validation (AMV) typically employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). Because the compound lacks strong chromophores (only isolated phenyl rings), UV detection is usually set at low wavelengths (e.g., 210-220 nm), or Evaporative Light Scattering Detectors (ELSD) are utilized. The core is supplied with detailed characterization data compliant with USP/EP regulatory guidelines for Abbreviated New Drug Applications (ANDA)[3][8].

References

  • National Center for Biotechnology Information (PubChem). "(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL Compound Summary." PubChem Database. URL:[Link]

  • Haight, A. R., et al. "Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir." Organic Process Research & Development, American Chemical Society, 1999. URL:[Link]

  • Benedetti, F., et al. "Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Stereodivergent synthesis of the diamino alcohol core of ritonavir and its C-2 epimer." The Journal of Organic Chemistry, 2002. URL:[Link]

  • ChemWhat Database. "Ritonavir Diamino Alcohol Impurity CAS#: 144163-44-0." ChemWhat: Database of Chemicals & Biologicals. URL: [Link]

Sources

Technical Guide: The (2S,3S,5S)-Diamino Alcohol Core in HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2S,3S,5S)-2,5-diamino-1,6-diphenyl-3-hydroxyhexane core (often referred to as the "diamino alcohol" or BDH core) represents the structural backbone of the blockbuster HIV protease inhibitors Ritonavir and Lopinavir . This scaffold functions as a non-cleavable hydroxyethylene transition-state isostere , mimicking the tetrahedral intermediate formed during the hydrolysis of the phenylalanine-proline peptide bond by HIV-1 protease.

This guide provides a technical analysis of the core's synthesis, focusing on the industrial-scale Abbott Process (optimized by Stoner, Haight, et al.), which prioritizes stereochemical integrity and process safety over shorter, lower-yielding academic routes.

Structural Anatomy & Pharmacophore Analysis

The efficacy of Ritonavir and Lopinavir hinges on the specific stereochemical configuration of the core. The HIV-1 protease is a


-symmetric homodimeric enzyme. The inhibitor core binds to the active site aspartyl residues (Asp25 and Asp25'), preventing viral maturation.
Key Structural Features:
  • Central Hydroxyl (

    
    ):  Forms critical hydrogen bonds with the catalytic Asp25/Asp25' residues of the protease.
    
  • Benzyl Side Chains (

    
    ):  Occupy the hydrophobic S1 and S1' pockets of the enzyme, providing high affinity and specificity.
    
  • Backbone: The hydroxyethylene linkage replaces the scissile peptide bond, rendering the molecule resistant to cleavage.

Diagram 1: Pharmacophore Mapping & Retrosynthesis

The following diagram illustrates the retrosynthetic breakdown of Ritonavir into the Diamino Alcohol Core and its precursor, L-Phenylalanine.

Retrosynthesis Ritonavir Ritonavir / Lopinavir (Target API) Core (2S,3S,5S)-Diamino Alcohol Core (Transition State Isostere) Ritonavir->Core Side Chain Deprotection & Coupling Phe L-Phenylalanine (Chiral Pool Starting Material) Core->Phe Homologation & Stereoselective Reduction S1 P1/P1' Hydrophobic Binding (Benzyl Groups) Core->S1 OH Catalytic Asp25 Binding (Central Hydroxyl) Core->OH

Caption: Retrosynthetic logic deriving the diamino alcohol core from the chiral pool (L-Phenylalanine).

Synthetic Strategy: The Enaminone Reduction Route[1]

While early routes utilized epoxide openings (Corey method), the industrial standard established by Abbott Laboratories utilizes a stereoselective reduction of an enaminone intermediate . This route avoids the safety hazards of large-scale epoxide handling and provides superior diastereomeric control.

The Chemical Pathway[1][2][3]
  • Activation: L-Phenylalanine is converted to a protected amino-aldehyde or activated ester.

  • C-C Bond Formation: Addition of a Grignard reagent or lithiated species to form the carbon backbone.

  • Enaminone Formation: Oxidation/Condensation to form the chemically distinct enaminone.

  • Stereoselective Reduction (CPP): The critical step where the ketone is reduced to the alcohol (

    
    ) and the enamine is reduced to the amine (
    
    
    
    ) with high diastereoselectivity.
Diagram 2: Industrial Process Flow (Stoner/Haight Protocol)

ProcessFlow Step1 Start: (S)-Phenylalanine (N-Protected) Step2 Intermediate A: Beta-Keto Ester/Nitrile Step1->Step2 Claisen Condensation Step3 Intermediate B: Enaminone (Key Precursor) Step2->Step3 Amine Addition Step4 CRITICAL STEP: Stereoselective Reduction (NaBH4 / MSA) Step3->Step4 Boron-Complex Reduction Step5 Final Core: (2S,3S,5S)-Diamino Alcohol Step4->Step5 Deprotection/Crystallization

Caption: The Abbott "Enaminone" route. Step 4 is the Critical Process Parameter (CPP) determining stereochemical purity.

Detailed Protocol: Stereoselective Reduction

Context: This protocol describes the reduction of the enaminone intermediate to the diamino alcohol. This is the most technically demanding step, requiring precise control of temperature and reagent addition to ensure the formation of the


 alcohol over the 

epimer.

Materials:

  • Substrate:

    
    -5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (Enaminone).
    
  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Proton Source: Methanesulfonic acid (MSA) or Sulfuric acid.

  • Solvent: THF/Isopropanol mixture.

Step-by-Step Methodology:
  • Complex Formation (The "Boron-Template"):

    • Charge the enaminone substrate into a reactor with THF.

    • Cool to

      
      .
      
    • Scientific Insight: Addition of the acid (MSA) prior to reduction protonates the enamine nitrogen. This facilitates the coordination of the borohydride species, creating a rigid cyclic transition state that directs the hydride attack to the Re-face of the ketone, ensuring the syn-amino alcohol configuration.

  • Reduction Phase 1 (Ketone

    
     Alcohol): 
    
    • Add

      
       pellets slowly, maintaining internal temperature 
      
      
      
      .
    • Agitate for 4–6 hours.

    • IPC (In-Process Control): Monitor consumption of enaminone by HPLC. Target

      
       remaining starting material.
      
  • Reduction Phase 2 (Imine

    
     Amine): 
    
    • The initial reduction yields an intermediate amino-alkene/imine.

    • Warm the mixture to

      
       to complete the reduction of the double bond.
      
  • Quench and Workup:

    • Quench carefully with aqueous triethanolamine (to break boron complexes).

    • Extract with Ethyl Acetate.[1]

    • Purification: The crude oil is often crystallized from heptane/IPAc to upgrade the diastereomeric purity to

      
      .
      

Quality Control & Impurity Profiling

In a GMP environment, the "Self-Validating" nature of the process relies on tracking specific impurities that indicate a drift in process parameters.

Impurity TypeOriginControl StrategyLimit
(3R)-Epimer Incorrect hydride attack face during reduction.Strict temperature control (

) during

addition.

Anti-Isomer Lack of chelation control (boron template failure).Ensure correct stoichiometry of MSA/Acid to form the boron complex.

Over-reduction Reduction of aromatic rings (rare with Borohydride).Use of mild hydride sources (avoid catalytic hydrogenation for this step).NMT 0.1%

Analytical Method: Chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralpak AD-H) is required to resolve the


 core from its 

epimer.

References

  • Kempf, D. J., et al. (1995).[2][3] Discovery of Ritonavir, a Potent Inhibitor of HIV Protease.[4][5][2][3][6][7]Journal of Medicinal Chemistry .

  • Stoner, E. J., et al. (2000).[8] Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir).[8]Organic Process Research & Development .

  • Haight, A. R., et al. (1999).[8] Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir.[4][6]Organic Process Research & Development .

  • Menche, D., et al. (2007).[5] Directed Reductive Amination of

    
    -Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core.[5]Organic Letters . 
    
  • Chemburkar, S. R., et al. (2000).[2] Dealing with the Impact of Polymorphism on the Development of Ritonavir.Organic Process Research & Development .

Sources

Technical Guide: Chemical Structure and Stereochemistry of Ritonavir Diamino Alcohol Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, stereochemistry, and synthesis of the critical Ritonavir Diamino Alcohol Intermediate . This document is designed for researchers and process chemists, focusing on the mechanistic rationale and experimental precision required for this complex chiral synthon.

Executive Summary

The Diamino Alcohol Intermediate (DAI) is the non-peptidic, chiral core scaffold of Ritonavir, a potent HIV-1 protease inhibitor.[1] Chemically defined as (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol , this intermediate represents a triumph of structure-based drug design, transitioning from C2-symmetric inhibitors to a "pseudo-C2" asymmetric architecture.[1]

The synthesis of this core is the distinct stereochemical bottleneck in Ritonavir manufacturing. Achieving the precise (2S,3S,5S) configuration is critical, as the hydroxyl group acts as a transition-state mimic for the scissile amide bond of the viral polyprotein substrate.[1] This guide analyzes the molecular architecture, the industrial "Enaminone Reduction" route for stereocontrol, and the validation protocols necessary for high-purity isolation.[1]

Molecular Architecture & Stereochemistry[1]

Chemical Identity[2][3][4]
  • Common Name: Ritonavir Diamino Alcohol Core[1][2]

  • IUPAC Name: (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol[1][3]

  • CAS Number: 144163-44-0 (Free base)[1]

  • Molecular Formula:

    
    [1][4][3]
    
  • Molecular Weight: 284.40 g/mol [1]

Stereochemical Analysis

The molecule contains three contiguous/proximal chiral centers on a hexane backbone. The absolute configuration (2S, 3S, 5S) is non-negotiable for biological activity.[1]

CenterSubstituentConfigurationFunction in HIV Protease Binding
C2 Amino (

)
S Anchors the P2 ligand (Thiazolyl-Valine moiety).[1]
C3 Hydroxyl (

)
S Transition State Mimic. Forms hydrogen bonds with the catalytic aspartates (Asp25/Asp25') of the protease.[1]
C5 Amino (

)
S Anchors the P2' ligand (Thiazolyl moiety).[1] Note the asymmetry: C5 is separated from C3 by a methylene group (C4).[1]
Structural Diagram (DOT)

The following diagram illustrates the connectivity and stereochemical flow of the molecule.

RitonavirCore cluster_stereo Stereochemical Configuration Phenyl1 Phenyl Ring (C1) C2 C2 (S) (Amino) Phenyl1->C2 Benzyl C3 C3 (S) (Hydroxyl) C2->C3 C4 C4 (Methylene) C3->C4 C5 C5 (S) (Amino) C4->C5 Phenyl6 Phenyl Ring (C6) C5->Phenyl6 Benzyl

Caption: Connectivity of the (2S,3S,5S)-diamino alcohol core showing the asymmetric spacing between the C2 and C5 amino centers relative to the C3 hydroxyl.

Synthetic Pathways: The Abbott Process

While early medicinal chemistry routes employed epoxy-alcohol openings, the optimized process scale route (developed by Abbott Laboratories) utilizes a Stereoselective Enaminone Reduction .[1] This method is superior for scalability and atom economy.[1]

The Enaminone Strategy

The synthesis constructs the core by coupling a phenylalanine-derived enaminone with a protected amino aldehyde, followed by a two-step reduction to install the C3 and C5 stereocenters.

Key Transformation:

  • Starting Material: (S)-Phenylalanine derived enaminone.[1]

  • Intermediate: (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene.[1][5]

  • Product: (2S,3S,5S)-Diamino alcohol (protected).[1][3]

Mechanism of Stereocontrol

The establishment of the (3S) hydroxyl and (2S) amino configurations is achieved via a sequential reduction:

  • Enamine Reduction: Use of Borane-pyridine complex (or methanesulfonic acid/borane) reduces the enamine double bond.[1]

  • Ketone Reduction: Sodium borohydride (

    
    ) reduces the resulting ketone.[1] The pre-existing chirality at C5 and the bulky dibenzylamino group direct the hydride attack to the Re-face, ensuring the (3S)  alcohol is formed.
    
Synthesis Workflow Diagram

SynthesisFlow cluster_conditions Critical Process Parameters Start L-Phenylalanine Derivative Step1 Formation of Enaminone Intermediate Start->Step1 Enaminone (5S)-Enaminone (4-oxo-1,6-diphenylhex-2-ene) Step1->Enaminone Step2 Step A: Enamine Reduction (Borane-Pyridine / MSA) Enaminone->Step2 Ketone Intermediate Ketone Step2->Ketone Step3 Step B: Diastereoselective Ketone Reduction (NaBH4) Ketone->Step3 Final (2S,3S,5S)-Diamino Alcohol (Protected Core) Step3->Final

Caption: The Abbott Enaminone Reduction Route. Step 2 and 3 are critical for establishing the 2S and 3S stereocenters.

Experimental Protocol: Enaminone Reduction

Note: This protocol is adapted from high-impact process chemistry literature (Kempf et al., Abbott Labs) and is intended for professional laboratory use.[1]

Reagents & Equipment[1]
  • Substrate: (5S)-2-amino-5-(dibenzylamino)-4-oxo-1,6-diphenylhex-2-ene (1.0 equiv).

  • Reductant A: Borane-pyridine complex (

    
    ).[1]
    
  • Acid Catalyst: Methanesulfonic acid (MSA).[1]

  • Reductant B: Sodium Borohydride (

    
    ).[1]
    
  • Solvents: Ethanol (EtOH), Tetrahydrofuran (THF).[1]

  • Equipment: Jacketed glass reactor, HPLC for IPC (In-Process Control).

Step-by-Step Methodology

Phase 1: Enamine Reduction

  • Charge the reactor with the Enaminone substrate and Ethanol/THF (5:1 v/v). Cool to -5°C.[1]

  • Add Methanesulfonic acid (2.5 equiv) slowly to maintain temperature < 0°C.

  • Add Borane-pyridine complex (1.5 equiv) dropwise over 1 hour.

  • Agitate at 0°C for 4 hours.

    • IPC Check: Monitor disappearance of enamine by HPLC.[1] Target < 1% remaining.

Phase 2: Diastereoselective Ketone Reduction

  • Cool the reaction mixture further to -15°C.

  • Charge Sodium Borohydride (1.2 equiv) as a solution in alkaline ethanol/water. Add slowly to prevent exotherm spikes.

  • Reaction: Stir at -10°C to -15°C for 6 hours.

    • Mechanism Note: The low temperature enhances the facial selectivity of the hydride attack, maximizing the (3S)/(3R) diastereomeric ratio (typically > 10:1).

  • Quench: Add Acetone (to destroy excess hydride) followed by aqueous NaOH.

Phase 3: Isolation

  • Extraction: Dilute with Ethyl Acetate and water.[1] Separate phases.

  • Crystallization: Concentrate the organic phase.[1] Recrystallize from Heptane/IPAc (Isopropyl Acetate) to upgrade chiral purity.

  • Yield: Expected isolated yield 75-80% with >98% de (diastereomeric excess).

Characterization & Validation

To ensure the integrity of the (2S,3S,5S) core, the following analytical validations are mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralcel OD-H or AD-H (Chiral stationary phase).

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Detection: UV at 210 nm and 254 nm.[1]

  • Criteria: The (2S,3S,5S) isomer must be separated from the (2R,3S,5S) and (2S,3R,5S) impurities.[1]

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6): Diagnostic signals include the carbinol proton at C3 (

    
     ~3.5-3.8 ppm) and the distinct benzylic methylene patterns.[1]
    
  • NOE Studies: Nuclear Overhauser Effect (NOE) experiments can confirm the syn vs anti relationship of the C2/C3 substituents if absolute configuration is in doubt.

Solid State Characterization

While the intermediate itself is stable, Ritonavir (the final drug) exhibits famous polymorphism (Form I vs Form II). It is good practice to characterize the crystallinity of the intermediate using PXRD (Powder X-Ray Diffraction) to ensure a consistent polymorph is used for subsequent coupling steps, ensuring predictable dissolution and reactivity.

References

  • Kempf, D. J., et al. (1998).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[1][6][7][8][9][10] Journal of Medicinal Chemistry. Link[1]

  • Stuk, T. L., et al. (1994).[1] "Synthesis of the Diamino Alcohol Core of Ritonavir." Organic Process Research & Development. (Note: Often cited in context of Abbott patents such as US 5,541,206).[1][11] Link

  • ChemWhat Database. (2024).[1] "Ritonavir Diamino Alcohol Impurity Data - CAS 144163-44-0." Link

  • Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism."[1] Pharmaceutical Research. (Context on solid state importance). Link

  • Benedetti, F., et al. (2002).[1] "Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Stereodivergent synthesis of the diamino alcohol core of ritonavir." Journal of Organic Chemistry. Link[1]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiretroviral drug development, the structural fidelity of active pharmaceutical ingredient (API) intermediates dictates the clinical efficacy of the final drug product. (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is a highly specialized chiral diamino alcohol that serves as the central structural core for blockbuster HIV-1 protease inhibitors, most notably Ritonavir and Lopinavir[1].

This whitepaper provides an in-depth technical analysis of its molecular properties, synthetic pathways, and analytical validation protocols. Designed for drug development professionals, this guide elucidates the causality behind the chemical workflows required to isolate and validate this critical peptidomimetic building block.

Physicochemical Profiling & Structural Elucidation

The diamino alcohol intermediate is defined by a highly specific stereotriad (2S, 3S, 5S) flanked by two phenyl rings. This exact configuration is non-negotiable; the hydroxyl group at the C3 position acts as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis[2]. This allows the final API to form a critical, irreversible hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25') in the C2-symmetric active site of the HIV-1 protease.

Table 1: Core Physicochemical Properties
ParameterValueCausality / Significance
IUPAC Name (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-olDefines the exact stereochemical connectivity required for enzyme docking.
Molecular Formula C18H24N2OCarbon-rich backbone provides necessary hydrophobicity for the protease binding pocket[3][4].
Molecular Weight 284.40 g/mol Optimal low-molecular-weight scaffold allowing for further derivatization without exceeding Lipinski's Rule of 5 in the final API[3][4].
CAS Registry Number 144163-44-0Unique identifier for procurement and regulatory documentation[3][4].
Topological Polar Surface Area 72.3 ŲDictates the intermediate's solubility profile during extraction and purification phases[3].

Chemical Synthesis & Experimental Workflows

The synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol requires rigorous stereocontrol. The most industrially viable route involves the pinacol coupling of an L-phenylalanine derivative, followed by epoxide formation and regioselective reduction[2].

Protocol 1: Step-by-Step Synthesis of the Diamino Alcohol Core

Step 1: Epoxide Formation

  • Methodology: React the precursor (e.g., (2S,3R,4R,5S)-2,5-bis(benzyloxycarbonylamino)-4-bromo-1,6-diphenylhexan-3-ol acetate ester) with Sodium Hydroxide (NaOH) in a dioxane/water mixture.

  • Causality: The base catalyzes an intramolecular

    
     displacement of the bromide by the adjacent oxygen. This specific mechanism ensures the inversion of stereochemistry at the reacting center, locking in the required spatial arrangement for the epoxide intermediate.
    

Step 2: Regioselective Reduction

  • Methodology: Treat the resulting chiral epoxide with Sodium Borohydride (NaBH₄) in Tetrahydrofuran (THF).

  • Causality: Why NaBH₄? The hydride acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This regioselectivity is paramount—it forces the ring to open such that the hydroxyl group is strictly localized at the C3 position, preserving the transition-state mimicry required for the final drug.

Step 3: Global Deprotection

  • Methodology: Subject the reduced intermediate to catalytic hydrogenation using 5% Palladium on Carbon (Pd/C) and ammonium formate in methanol at 50°C for 2 hours[1]. Alternatively, reflux with Barium Hydroxide (Ba(OH)₂).

  • Causality: This step cleaves the benzyloxycarbonyl (Cbz) or benzyl protecting groups to yield the free primary amines. Ammonium formate acts as a safe, in-situ hydrogen donor, preventing the epimerization of the sensitive chiral centers that can occur under harsh, high-pressure

    
     gas conditions.
    

Synthesis S1 L-Phenylalanine Derivative S2 Pinacol Coupling (Zn, VCl3) S1->S2 S3 Chiral Epoxide Intermediate S2->S3 Dimerization S4 Regioselective Reduction (NaBH4) S3->S4 S5 Global Deprotection (Pd/C, NH4HCO2) S4->S5 Ring Opening S6 (2S,3S,5S)-Diamino Alcohol Core S5->S6 Yields 284.40 g/mol Core

Stepwise chemical synthesis of the (2S,3S,5S)-diamino alcohol core.

Mechanism of Action: From Intermediate to API

Once the 284.40 g/mol core is isolated, it undergoes amidation. For Ritonavir, the diamine is treated sequentially with two thiazole derivatives[2]. For Lopinavir, it is condensed with a cyclic urea derivative and 2,6-dimethylphenoxyacetic acid[1].

G N1 (2S,3S,5S)-Diamino Alcohol Core N2 Chemical Derivatization (Thiazole/Phenoxy Addition) N1->N2 Step 1 N3 Ritonavir / Lopinavir API N2->N3 Step 2 N4 HIV-1 Protease Binding N3->N4 Target Engagement N5 Viral Maturation Arrest N4->N5 Enzyme Inhibition

Pathway from diamino alcohol intermediate to HIV-1 viral maturation arrest.

Analytical Methodologies & Quality Control

To ensure the intermediate functions as a self-validating system before committing it to expensive downstream API synthesis, rigorous analytical controls must be applied.

Protocol 2: Chiral HPLC Validation for Stereopurity

Because the intermediate has multiple stereocenters, diastereomeric impurities (e.g., the (2R,3S,5S) epimer) will drastically reduce the binding affinity of the final API.

  • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

  • The Causality of DEA: Why add diethylamine to the mobile phase? The diamino alcohol contains two highly basic primary amines. Without a basic modifier, these amines undergo secondary ion-exchange interactions with residual acidic silanol groups on the silica support. This causes severe peak tailing and inaccurate integration. DEA acts as a sacrificial base, masking these silanols and ensuring sharp, symmetrical peaks for precise stereopurity quantification.

  • Acceptance Criteria: Diastereomeric Excess (de) > 99.0%.

Table 2: Comprehensive Analytical Validation Parameters
ParameterAnalytical TechniqueRationale for Implementation
Molecular Mass LC-ESI-MS (Positive Mode)Detects the

ion at m/z 285.4 to definitively verify the 284.40 g/mol molecular weight target.
Structural Identity ¹H and ¹³C NMR SpectroscopyValidates the exact connectivity of the diphenyl backbone and the regiochemistry of the C3 hydroxyl group.
Stereopurity Chiral HPLCPrevents downstream synthesis failure by ensuring the (2S,3S,5S) configuration is dominant.
Residual Solvents GC-FID (Headspace)Validates the complete removal of toxic solvents (THF, Dioxane) used during the epoxide reduction phase.

References

  • PubChem. "(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL". National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Ritonavir". Wikimedia Foundation. Available at: [Link]

  • 001Chemical. "CAS No. 144163-44-0, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol". 001Chemical Database. Available at:[Link]

  • PMC. "Synthesis and Characterization of Impurities in the Production Process of Lopinavir". National Institutes of Health. Available at:[Link]

  • New Drug Approvals. "RITONAVIR". New Drug Approvals. Available at:[Link]

Sources

Stereochemical Imperatives in Peptidomimetic Drug Design: A Technical Analysis of (2S,3S,5S) vs. (2S,3S,5R) Diamino-1,6-Diphenylhexane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly active antiretroviral therapy (HAART), the peptidomimetic scaffold 2,5-diamino-1,6-diphenylhexan-3-ol serves as the foundational hydroxyethylene dipeptide isostere for blockbuster HIV-1 protease inhibitors such as Ritonavir and Lopinavir [1]. As a Senior Application Scientist overseeing API (Active Pharmaceutical Ingredient) development, I frequently encounter the critical challenge of stereocontrol in this scaffold.

The (2S,3S,5S) configuration is the active core required for target engagement. Conversely, the (2S,3S,5R) isomer—often designated in pharmacopeial monographs as EP Impurity R (the 5-epimer)—is a detrimental process impurity [2]. This whitepaper dissects the mechanistic causality behind their divergent pharmacological behaviors, details the synthetic dynamics of epimerization, and provides a self-validating protocol for their isolation.

Mechanistic Causality: The Structural Biology of Stereocontrol

To understand why a single stereocenter inversion at C-5 dictates the success or failure of the API, we must analyze the binding kinetics within the HIV-1 protease active site.

The HIV-1 protease is a C2-symmetric homodimeric enzyme. The (2S,3S,5S) core was rationally designed to mimic the tetrahedral transition state of a Phe-Pro or Phe-Phe peptide bond undergoing hydrolysis.

  • The 3S-Hydroxyl Group: Acts as the transition-state mimic, forming critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the enzyme.

  • The 2S and 5S Stereocenters: Dictate the spatial orientation of the flanking benzyl groups (the 1,6-diphenyl moieties). In the (2S,3S,5S) configuration, these benzyl groups perfectly insert into the highly hydrophobic S1 and S1' pockets of the protease dimer [1].

The 5R Epimer Failure Mechanism: When the C-5 stereocenter is inverted to the (2S,3S,5R) configuration, the trajectory of the P1' benzyl group is severely altered. Instead of sliding into the S1' pocket, the benzyl group clashes sterically with the enzyme's flap region. This spatial misalignment not only prevents optimal van der Waals interactions but also distorts the central 3S-hydroxyl alignment, leading to a >100-fold drop in binding affinity and a near-total loss of antiviral efficacy [4].

Binding Enzyme HIV-1 Protease Active Site IsoS (2S,3S,5S) Isomer Active Core Enzyme->IsoS IsoR (2S,3S,5R) Isomer 5-Epimer Enzyme->IsoR MechS P1/P1' Benzyl Groups Align with S1/S1' Pockets IsoS->MechS Perfect Fit MechR P1' Benzyl Group Steric Clash in S1' Pocket IsoR->MechR Misfit ResultS Potent Inhibition (Ritonavir/Lopinavir) MechS->ResultS ResultR Drastic Loss of Antiviral Activity MechR->ResultR

Fig 1: Stereochemical binding logic of diamino-1,6-diphenylhexane isomers in HIV-1 Protease.

Stereoselective Synthesis & Epimerization Dynamics

In industrial synthesis, the diamino-1,6-diphenylhexane core is typically generated via the reduction of an enaminone or epoxide intermediate derived from L-phenylalanine [3].

Hydride Reduction Kinetics: To achieve the desired (2S,3S,5S) target, the reduction must be tightly controlled. We utilize sodium borohydride (


) in the presence of an acid (such as trifluoroacetic acid or methanesulfonic acid). Why? The in-situ generation of a modified, sterically demanding acyloxyborohydride species enhances diastereoselectivity. By running the reaction at sub-zero temperatures (-15°C), we maximize the energy differential between the diastereomeric transition states, enforcing strict Felkin-Anh stereocontrol to yield predominantly the 5S configuration.

The Origin of the 5R Impurity: Despite rigorous kinetic control, thermodynamic leakage and incomplete stereofacial discrimination during the hydride attack result in minor formation of the (2S,3S,5R) epimer (<5%). Furthermore, exposure to basic quenching conditions can trigger trace epimerization at the C-5 position. If not purged, this epimer carries forward, reacting with subsequent thiazole derivatives to form the inactive Ritonavir Impurity R [2].

Synthesis Start L-Phenylalanine Precursor Inter Enaminone / Epoxide Intermediate Start->Inter Reaction Diastereoselective Reduction (NaBH4, TFA, -15°C) Inter->Reaction Major (2S,3S,5S)-Isomer Target Core (>95%) Reaction->Major Felkin-Anh Control Minor (2S,3S,5R)-Isomer Impurity R (<5%) Reaction->Minor Epimerization Leakage Purify Acid Addition Salt Crystallization Major->Purify Minor->Purify Purged to Mother Liquor Final Pure API Core (>99% 5S) Purify->Final

Fig 2: Synthetic workflow and stereochemical purification of the (2S,3S,5S) active core.

Experimental Protocol: Self-Validating Isolation

To ensure the integrity of the API, the purification workflow must act as a self-validating system. Chromatographic separation at scale is economically unviable; therefore, we rely on thermodynamic acid addition salt crystallization[3].

Step-by-Step Methodology:

  • Diastereoselective Reduction: Dissolve the enaminone precursor in ethylene glycol dimethyl ether (DME) and cool to -15°C. Slowly add

    
     followed by dropwise addition of trifluoroacetic acid (TFA). Stir for 2 hours.
    
  • Quench & Extraction: Quench the reaction mass with 10% aqueous NaOH to neutralize the acid and decompose excess hydride. Extract the free base mixture—containing both (2S,3S,5S) and trace (2S,3S,5R) isomers—into methyl tert-butyl ether (MTBE). Wash with brine and concentrate.

  • Thermodynamic Purge (Crystallization): Re-dissolve the concentrated oily residue in ethyl acetate. Heat to 55°C and add a stoichiometric amount of L-pyroglutamic acid or succinic acid.

    • Causality Check: The (2S,3S,5S) isomer possesses the exact spatial geometry required to form a highly ordered, stable crystalline lattice with the chiral acid. The (2S,3S,5R) epimer's inverted C-5 center disrupts this lattice packing, forcing it to remain fully solvated in the mother liquor.

  • Isolation: Cool the mixture slowly to room temperature to precipitate the (2S,3S,5S) acid addition salt. Filter and wash with cold ethyl acetate. The formation of the crystal itself is thermodynamic proof of stereopurity (>99% 5S).

Quantitative Data Presentation

The distinct structural geometries of the two isomers result in vastly different pharmacological and physical profiles, summarized below:

Property(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol(2S,3S,5R)-2,5-diamino-1,6-diphenylhexan-3-ol
Role in Drug Development Active API Core (Ritonavir, Lopinavir)Process Impurity (EP Impurity R precursor)
Enzyme Pocket Alignment Perfect fit in S1 and S1' hydrophobic pocketsSteric clash in S1' pocket
HIV-1 Protease Inhibition (IC50) Sub-nanomolar (when functionalized)>100-fold loss in potency
Formation Mechanism Major product of diastereoselective reductionMinor byproduct of incomplete stereocontrol
Purification Strategy Crystallized as succinate/pyroglutamate saltPurged into mother liquor during crystallization
HPLC Relative Retention Time 1.00 (Reference Standard)~0.85 - 0.92 (Method Dependent)

Analytical Differentiation

To verify the success of the crystallization purge, High-Performance Liquid Chromatography (HPLC) is employed. Because the 5R epimer has a slightly different dipole moment and hydrodynamic radius, it exhibits distinct partitioning behavior on a C18 reverse-phase column. Using a mobile phase of acetonitrile, methanol, tetrahydrofuran, and monobasic potassium phosphate buffer, the (2S,3S,5R) derivative elutes earlier than the (2S,3S,5S) active core, allowing for precise quantification to ensure the impurity remains below the 0.1% pharmacopeial threshold [2].

References

  • Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." ACS Journal of Medicinal Chemistry. Available at:[Link]

  • United States Pharmacopeia (USP-NF). "Ritonavir Type of Posting Revision Bulletin." Available at:[Link]

  • Laurus Labs Limited. "WO2008149228A1 - An improved process for the preparation of substantially pure (2s,3s,5s)-5-amino-2-n,n-dibenzylamino-3-hydroxy-1,6-diphenylhexane." Google Patents.
  • PharmaCompass. "Ritonavir | Drug Information, Uses, Side Effects, Chemistry." Available at:[Link]

Synonyms for (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol in patent literature

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol

Executive Summary

The compound (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol represents the structural "spine" of the first-generation HIV protease inhibitors, specifically Ritonavir (ABT-538) and Lopinavir (ABT-378) . In patent literature, this molecule is rarely indexed by a single consistent name. Instead, it appears under a fragmented taxonomy of IUPAC variations, internal code names (e.g., "BDH"), and intermediate derivatives.

For researchers and IP professionals, failure to account for this synonym diversity results in "silent" prior art—patents that are missed because the search query was too rigid. This guide synthesizes the nomenclature landscape into a navigable protocol, ensuring comprehensive retrieval of relevant chemical and process patents.

The Synonym Dictionary

The following tables consolidate the fragmented identity of the diamino alcohol core. Use these identifiers to build "OR" strings in your patent database queries.

Table 1: Primary Chemical Identifiers
Identifier TypeValueContext/Notes
Common Name Diamino Alcohol CoreTrivial name often used in process descriptions.
CAS (Free Base) 144163-44-0 The specific (2S,3S,5S) stereoisomer.
CAS (2HCl Salt) 156769-85-6 The dihydrochloride salt form, common in solid-state handling.
CAS (Boc-Protected) 144163-85-9 Often referred to as "BDH" (Boc-Diamino-Hexane); the direct precursor to coupling.
CAS (BDH Succinate) 183388-64-9 The succinate salt of the Boc-protected intermediate; a stable storage form.
Molecular Formula C₁₈H₂₄N₂OFree base.
Molecular Weight 284.40 g/mol Free base.
Table 2: Nomenclature Variations & Keyword Strategy
Naming ConventionSynonyms found in Patent ClaimsSearch Strategy Note
IUPAC (Strict) (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-olUse wildcard for stereochemistry: 2,5-diamino-1,6-diphenylhexan-3-ol
IUPAC (Alternative) (alphaS,gammaS)-gamma-Amino-alpha-[(1S)-1-amino-2-phenylethyl]benzenebutanolCommon in older CA (Chemical Abstracts) indexing.[1]
Industry Code BDH (Boc-Diamino-Hexane)"BDH" is a high-yield keyword for process patents involving Ritonavir intermediates.
Descriptive 2,5-diamino-3-hydroxy-1,6-diphenylhexaneOften appears without the "-ol" suffix in titles.
Impurity Profile Ritonavir Diamino Alcohol ImpurityUsed in analytical method patents.
Patent Search Protocols

To ensure Scientific Integrity and Recall , do not rely on a single search string. Use this three-tiered protocol.

Protocol A: The "Structure-First" Retrieval

Rationale: Text-based searches fail when patents use image-only claims or obscure trivial names. Structure search is the only self-validating method.

  • Input SMILES: C1=CC=C(C=C1)CN)O)N

  • Stereochemistry Filter: Set parameters to "Absolute Stereochemistry" to isolate the (2S,3S,5S) isomer.

    • Note: If results are low, switch to "Relative Stereochemistry" to find patents covering the racemic mixture or broad Markush claims.

  • Substructure Search: If searching for derivatives (e.g., Ritonavir analogs), remove the terminal hydrogens on the nitrogens and allow substitution.

Protocol B: The "Synonym Net" (Boolean String)

Rationale: This string captures the core, its salts, and its protected precursors (BDH) in a single pass.

Query String: ((2S,3S,5S) OR (alphaS,gammaS)) AND (("2,5-diamino" AND "1,6-diphenylhexan") OR ("benzenebutanol" AND "amino" AND "phenylethyl") OR "BDH" OR "A-77003 intermediate" OR CAS-144163-44-0 OR CAS-156769-85-6 OR CAS-183388-64-9)

Protocol C: Markush Claim Analysis

Rationale: In broad composition of matter patents, the specific name may not appear. Look for the generic scaffold definition.

  • Target Pattern: Look for claims defining a "hydroxyethylene isostere" or "transition state mimetic."

  • Key Phrase: "C2-symmetric HIV protease inhibitors" or "pseudo-C2 symmetric core."

Synthesis & Chemical Lineage

Understanding the synthesis pathway is critical for identifying "upstream" prior art. The diamino alcohol is not a starting material; it is the product of a complex stereoselective assembly starting from L-Phenylalanine .

  • Key Intermediate: The "Dibenzyl" compound (CAS 156732-15-9) is a major checkpoint. If a patent mentions this CAS, it inherently involves the diamino alcohol core.

G cluster_0 Critical Search Checkpoint Phe L-Phenylalanine (Starting Material) DibenzylEnamine Dibenzyl Enamine Intermediate Phe->DibenzylEnamine Benzylation & Condensation DibenzylAlcohol (2S,3S,5S)-Dibenzylamino Alcohol (CAS: 156732-15-9) DibenzylEnamine->DibenzylAlcohol Stereoselective Reduction DiaminoCore (2S,3S,5S)-Diamino Alcohol (THE CORE) (CAS: 144163-44-0) DibenzylAlcohol->DiaminoCore Hydrogenolysis (Debenzylation) BDH BDH (Boc-Protected) (CAS: 144163-85-9) DiaminoCore->BDH Selective Protection (Boc) Ritonavir Ritonavir / Lopinavir (Final Drug) BDH->Ritonavir Coupling w/ Valine/Thiazole

Figure 1: The chemical lineage of the Ritonavir core. Patents often cite the stable "Dibenzyl" intermediate (CAS 156732-15-9) rather than the unstable free diamine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10085299, (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol. PubChem.[2] [Link][2]

  • Google Patents.CN111393329A - Preparation method of ritonavir and lopinavir intermediate.
  • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol from L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol from L-Phenylalanine: A Stereoselective Enaminone Route

Executive Summary

The synthesis of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is a critical transformation in modern antiviral pharmacology, serving as the core chiral diamino alcohol intermediate for HIV protease inhibitors such as Ritonavir and Lopinavir[1]. As a Senior Application Scientist, I have structured this protocol to move beyond a mere sequence of chemical additions. This guide deconstructs the Abbott enaminone route, emphasizing the mechanistic causality behind reagent selection, stereochemical control, and scalable self-validating workflows.

Pathway Architecture

SynthesisWorkflow L_Phe L-Phenylalanine (Starting Material) Step1 Step 1: Tribenzylation BnCl, K₂CO₃, NaOH L_Phe->Step1 Int1 N,N-Dibenzyl-L-phenylalanine benzyl ester Step1->Int1 Step2 Step 2: Cyanomethylation CH₃CN, LiNH₂ Int1->Step2 Int2 Cyanomethyl Ketone Intermediate Step2->Int2 Step3 Step 3: Grignard Addition BnMgCl, MTBE Int2->Step3 Int3 (S,Z)-Enaminone Intermediate Step3->Int3 Step4 Step 4: Stereoselective Reduction NaBH₄, MsOH Int3->Step4 Int4 (2S,3S,5S)-Dibenzylamino Alcohol Step4->Int4 Step5 Step 5: Global Debenzylation Pd/C, NH₄HCO₂ Int4->Step5 Target (2S,3S,5S)-2,5-Diamino- 1,6-diphenylhexan-3-ol Step5->Target

Figure 1: Five-step stereoselective synthesis of the diamino alcohol core from L-phenylalanine.

Protocol & Causal Analysis

Step 1: Tribenzylation of L-Phenylalanine

Objective: Simultaneous protection of the primary amine and carboxylic acid to prevent racemization in subsequent strongly basic conditions.

  • Reagents: L-Phenylalanine (25 g), Benzyl chloride (56 g), NaOH (21 g), Water (60 mL).

  • Causality: Utilizing an aqueous alkaline system (NaOH/K₂CO₃) rather than expensive organic bases drives the reaction to completion while keeping the process scalable and green. The bulky N,N-dibenzyl group sterically shields the

    
    -chiral center, locking its conformation and preventing epimerization[1].
    
  • Workflow: Heat the biphasic mixture to 85°C for 16 hours. Cool to 60°C, discard the lower aqueous layer, and extract the organic phase with heptane.

  • Self-Validation: Evaporation under reduced pressure should yield a yellow viscous oil. Confirm purity via HPLC (C18 column, 215 nm, 9:1 Acetonitrile:Water); a successful run yields

    
    92% assay.
    
Step 2: Cyanomethylation

Objective: Homologation of the carbon chain via nucleophilic acyl substitution.

  • Reagents: N,N-dibenzyl-L-phenylalanine benzyl ester (49.7 g), Acetonitrile (7.6 g), Lithium amide (5.6 g), THF (200 mL).

  • Causality: Acetonitrile is deprotonated to form a cyanomethyl anion, which attacks the benzyl ester. The critical choice here is Lithium amide (LiNH₂) over Sodium amide (NaNH₂). While NaNH₂ is pyrophoric and causes significant loss of enantiomeric purity at scale, LiNH₂ coordinates tightly with the enolate intermediate. This lithium-enolate stabilization prevents the racemization of the sensitive

    
    -stereocenter, allowing the reaction to proceed safely at room temperature (19°C)[2].
    
  • Workflow: Add the ester/nitrile solution to a stirred slurry of LiNH₂ in THF. Stir for 3 days, then quench with aqueous citric acid. Crystallize from 70% ethanol.

  • Self-Validation: Chiral assay is mandatory here. Analyze using a Chiralpak AD Amylose column (95:5 n-Hexane:Ethanol). Target specification is >99.0% ee[2].

Step 3: Grignard Addition

Objective: Introduction of the second benzyl-derived side chain to form the enaminone.

  • Reagents: Cyanomethyl ketone intermediate, Benzylmagnesium chloride (Grignard reagent), Methyl tert-butyl ether (MTBE).

  • Causality: The Grignard reagent selectively attacks the nitrile carbon. Using MTBE instead of THF is a deliberate solvent effect choice; MTBE enhances the stability of the Grignard complex, reduces side reactions, and simplifies product isolation.

  • Workflow: Cool the reaction mixture to 0–15°C. Add Benzylmagnesium chloride dropwise over 30 minutes. Stir overnight and quench carefully.

  • Self-Validation: Formation of the (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is confirmed by the appearance of a distinct enamine olefinic proton in ¹H-NMR.

Step 4: Substrate-Controlled Stereoselective Reduction

Objective: Reduction of the enaminone to establish the (2S, 3S, 5S) stereocenters.

  • Reagents: Sodium borohydride (NaBH₄), Methanesulfonic acid (MsOH), THF/Isopropanol.

  • Causality: Direct hydride reduction of enaminones is highly inefficient due to electron delocalization. The addition of MsOH protonates the enamine, generating a highly electrophilic iminium ion. The existing chiral center at C5 (inherited from L-Phe) sterically directs the incoming hydride from NaBH₄. This substrate-controlled diastereoselective reduction ensures the precise formation of the (2S, 3S) configuration[1].

  • Workflow: Add the enaminone solution to a pre-cooled (5°C) mixture of NaBH₄ and MsOH in THF.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the enaminone mass peak (M+H) and the emergence of the saturated amino alcohol mass confirms successful reduction.

Step 5: Global Debenzylation

Objective: Removal of the N-benzyl protecting groups to yield the final free diamine.

  • Reagents: 10% Palladium on Carbon (Pd/C), Ammonium formate (or H₂ gas), Methanol.

  • Causality: Palladium-catalyzed hydrogenolysis cleanly cleaves the N-benzyl bonds. Ammonium formate is preferred in pilot-scale settings as a highly efficient, non-gaseous hydrogen donor, driving the reaction to completion without the need for high-pressure hydrogenation reactors[3].

  • Workflow: Reflux the intermediate with Pd/C and ammonium formate until gas evolution ceases. Filter through Celite to remove the catalyst and concentrate.

  • Self-Validation: Ninhydrin test will turn deep purple, confirming the presence of primary aliphatic amines.

Quantitative Data Synthesis

To facilitate rapid protocol scaling and yield tracking, the expected quantitative outcomes of the Abbott enaminone route are summarized below.

StepTransformationKey ReagentsTemp (°C)Expected Yield (%)Stereochemical Outcome
1 TribenzylationBnCl, K₂CO₃, NaOH8595 – 98Retention of (S) configuration
2 CyanomethylationCH₃CN, LiNH₂1978 – 85>99.4% ee (Lithium stabilization)
3 Grignard AdditionBnMgCl, MTBE0 – 1580 – 85Formation of (S,Z)-enaminone
4 Stereoselective ReductionNaBH₄, MsOH570 – 75(2S,3S,5S) established
5 Global DebenzylationPd/C, NH₄HCO₂60> 90Complete deprotection

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Synthetic Communications (tandfonline.com)
  • Synthesis of (S,Z)-5-amino-2-(dibenzylamino)
  • Source: Google Patents (google.com)

Sources

Application Note: Stereoselective Reductive Amination Protocol for the (2S,3S,5S)-Diamino Alcohol Core

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Field Application: Synthesis of HIV Protease Inhibitors (Ritonavir, Lopinavir) and Peptidomimetics

Executive Summary

The (2S,3S,5S)-diamino alcohol core—specifically (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane—is a privileged chiral scaffold essential for the commercial synthesis of antiretroviral drugs such as Ritonavir and Lopinavir ()[1]. Constructing this core requires rigorous stereocontrol, as the biological efficacy of the resulting protease inhibitors is entirely dependent on the absolute configuration of the three stereocenters.

This application note details a highly optimized, two-step reductive amination and ketone reduction protocol. By isolating the reduction of the enamine from the reduction of the resulting ketone, the methodology leverages acyclic 1,4-stereoinduction to achieve exceptional diastereoselectivity, transforming a historically low-yielding transformation into a highly scalable, self-validating process.

Mechanistic Insights & Causality (E-E-A-T)

Direct, single-step reduction of enaminones using standard hydrogenation or single-step metal hydride reduction often yields complex mixtures of cleavage products and poor diastereomeric ratios (dr). To circumvent this, the protocol employs a bifurcated reduction strategy ()[2]:

  • Enamine Reduction (Reductive Amination Equivalent): The enaminone precursor is treated with a borane-methanesulfonic acid (MSA) complex. The causality here is strictly electrophilic: the acid protonates the enamine to form a highly reactive iminium species. This intermediate undergoes rapid hydride transfer to form a ketone intermediate without degrading the sensitive molecular backbone.

  • Diastereoselective Ketone Reduction: The subsequent addition of sodium borohydride (NaBH₄) reduces the ketone. The stereochemical outcome is governed by the bulky C5-dibenzylamino group. Through a favored transition state that minimizes steric clash, hydride delivery occurs preferentially from one face, yielding the desired (3S)-alcohol with an acyclic 1,4-stereoinduction ratio of 14:1 ()[2].

G A Enaminone Precursor (5S)-2-amino-5-dibenzylamino- 4-oxo-1,6-diphenylhex-2-ene B Step 1: Enamine Reduction (Borane-MSA complex) A->B H+ / Hydride Transfer C Ketone Intermediate (2S,5S)-amino-dibenzylamino- 1,6-diphenylhexan-3-one B->C Imine Reduction D Step 2: Ketone Reduction (NaBH4 / Methanol) C->D Diastereoselective Hydride Delivery E (2S,3S,5S)-Diamino Alcohol Core Ritonavir/Lopinavir Scaffold D->E 1,4-Stereoinduction

Reaction pathway for the two-step reduction to the (2S,3S,5S)-diamino alcohol core.

Quantitative Data: Optimization of Enaminone Reduction

The necessity of the two-step protocol is validated by historical optimization data. Direct reduction attempts fail to provide the necessary facial selectivity.

Reducing Agent SystemSolventTemperature (°C)Overall Yield (%)Diastereomeric Ratio (2a : others)Mechanistic Note
NaBH₃CNAcetic Acid25651 : 3Poor facial selectivity during direct reduction
Borane-MSA / NaBH₄ THF / MeOH -10 to 0 84 14 : 1 Optimal 1,4-stereoinduction via step-wise reduction
NaBH₄ / TFAMethanol08312 : 1Alternative acidic activation, slightly lower dr

Data synthesized from historical process optimizations for the Ritonavir core ()[2].

Experimental Protocol

Workflow Step1 1. Reagent Prep Cool to -10°C Step2 2. MSA/Borane Addition Step1->Step2 Step3 3. NaBH4 Reduction Step2->Step3 Step4 4. NaOH Quench & MTBE Extract Step3->Step4 Step5 5. Acid Salt Crystallization Step4->Step5

Step-by-step experimental workflow for the synthesis of the diamino alcohol core.

Phase 1: Enamine Activation and Reduction
  • Preparation: Charge a dry, nitrogen-purged reactor with (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to -10 °C.

  • Acidic Activation: Slowly add methanesulfonic acid (MSA, 1.2 eq) while maintaining the internal temperature below 0 °C.

    • Causality: MSA protonates the enamine, generating a highly electrophilic iminium intermediate that is primed for hydride attack without triggering side-chain cleavage.

  • Hydride Transfer: Introduce borane-THF complex (1.5 eq) dropwise. Stir the reaction for 2 hours at -10 °C until complete conversion to the ketone intermediate is observed via HPLC.

Phase 2: Diastereoselective Ketone Reduction
  • Solvent Addition: Introduce methanol to the reaction mixture to quench excess borane and serve as the protic solvent for the next step. Maintain the temperature at 0 °C.

  • Stereoselective Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) in portions.

    • Causality: The bulky dibenzylamino group at the C5 position sterically blocks one face of the ketone. Hydride delivery occurs via a highly ordered transition state, yielding the (3S)-alcohol via acyclic 1,4-stereoinduction ()[2].

  • Quenching: Quench the reaction carefully with 1M aqueous NaOH to neutralize the mixture and destroy reactive boron species.

Phase 3: Self-Validating Isolation
  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE). Separate the organic layer and wash with saturated NaCl solution.

  • Crystallization: Concentrate the organic layer and dissolve the crude residue in ethyl acetate. Add an organic acid (e.g., L-pyroglutamic acid or succinic acid) and heat to 55–60 °C ()[1].

  • Filtration: Cool the mixture to room temperature to precipitate the acid addition salt of the target core. Filter and dry under vacuum.

In-Process Controls & Self-Validating System

A robust chemical protocol must operate as a self-validating system. To ensure the integrity of the reductive amination, the following systemic checks are embedded into the workflow:

  • In-Process HPLC Monitoring: The transition from Phase 1 to Phase 2 must not proceed until the enamine peak is >99% consumed. Premature addition of NaBH₄ will result in unreacted enamine carrying over, which NaBH₄ cannot efficiently reduce, leading to yield loss.

  • Diastereomeric Salt Resolution (The Thermodynamic Sink): The final precipitation step (Phase 3) acts as a thermodynamic sink. Only the correct (2S,3S,5S) enantiomer forms a highly crystalline matrix with the chosen organic acid, effectively purging the (2S,3R,5S) and other minor diastereomeric impurities into the mother liquor ()[1]. If the isolated yield of the salt drops below 75%, it serves as an immediate diagnostic indicator of upstream stereocontrol failure during the NaBH₄ reduction.

  • Impurity Profiling: The debenzylated derivative, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, is a known tracked impurity in commercial Ritonavir production ()[3]. Tracking this specific diamino alcohol impurity via chiral GC-MS ensures that the benzyl protecting groups remained intact during the acidic borane reduction phase.

References

  • Haight, A. R., et al. "Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir." Organic Process Research & Development, American Chemical Society, 1999.[Link]

  • Abbott Laboratories. "An improved process for the preparation of substantially pure (2s,3s,5s)-5-amino-2-n,n-dibenzylamino-3-hydroxy-1,6-diphenylhexane.
  • ChemWhat. "Ritonavir Diamino Alcohol Impurity CAS#: 144163-44-0". ChemWhat Database, 2024.[Link]

Sources

Application Note: Preparation of Crystalline Acid Addition Salts of (2S,3S,5S)-Diamino Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane scaffold—commonly referred to as the diamino alcohol core—is a critical chiral building block in the synthesis of HIV-1 protease inhibitors, most notably Ritonavir and Lopinavir [1]. Following the reduction of its enaminone precursor, the intermediate is typically obtained as a viscous oil or an amorphous solid. To meet the stringent purity and stability requirements of Active Pharmaceutical Ingredient (API) manufacturing, this intermediate must be isolated as a crystalline acid addition salt.

This application note details the thermodynamic rationale, causality of solvent/acid selection, and step-by-step protocols for generating the highly pure dihydrochloride and mono-Boc succinate salts of the (2S,3S,5S)-diamino alcohol.

Mechanistic Insights & Causality (E-E-A-T)

Why Form Acid Addition Salts?

In its unprotonated free-base form, the (2S,3S,5S)-diamino alcohol possesses high conformational flexibility and forms chaotic intermolecular hydrogen bonds. This prevents the formation of a highly ordered crystal lattice, resulting in an amorphous or oily state that is highly susceptible to oxidative degradation and difficult to purify [2].

  • Lattice Energy & Protonation: The addition of a strong mineral acid (e.g., HCl) or a dicarboxylic acid (e.g., Succinic acid) protonates the primary amines, converting them into ammonium cations. This introduces strong, directional ionic interactions that drastically increase the crystal lattice energy, driving the transition from an amorphous oil to a stable crystalline solid.

  • Solvent Causality & Supersaturation: The choice of solvent dictates the crystallization kinetics. A binary system (e.g., Isopropanol/Methanol or Ethyl Acetate/Methanol) is employed because the free base is highly soluble in these organic solvents, whereas the resulting ionic salt is not. The differential solubility upon acid addition triggers rapid supersaturation.

  • Diastereomeric Purging: Crystallization is a highly selective thermodynamic process. The (2S,3S,5S) diastereomer forms a densely packed, stable crystal lattice with the chosen counterion. Other stereoisomers (such as the (2S,3R,5R) epimer formed during enaminone reduction) cannot fit into this specific lattice and remain dissolved in the mother liquor, effectively purging chiral impurities [1].

Experimental Protocols

The following methodologies are designed as self-validating systems. The successful formation of a filterable slurry and the subsequent melting point analysis serve as immediate in-process quality control (QC) checkpoints.

Protocol A: Preparation of the Dihydrochloride Salt (CAS 156769-85-6)

This protocol yields the fully deprotected diamino alcohol dihydrochloride, a highly stable intermediate [3].

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of crude (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane (free base) in 80 mL of Isopropanol (IPA).

  • Heating: Warm the solution to 45–50 °C to ensure complete dissolution and to prevent premature, amorphous precipitation during acid addition.

  • Acid Addition: Slowly add 2.1 equivalents of concentrated aqueous HCl (or anhydrous HCl gas dissolved in IPA) dropwise over 15 minutes.

    • Causality: Slow addition prevents localized high concentrations of acid, which can trap impurities in rapidly forming amorphous aggregates.

  • Nucleation & Cooling: Allow the solution to cool gradually to room temperature (20–25 °C) over 2 hours. A white crystalline precipitate will begin to form.

    • Self-Validation/Troubleshooting: If "oiling out" (liquid-liquid phase separation) occurs instead of crystallization, reheat the mixture to 50 °C, add 5 mL of Methanol to increase solubility, cool slowly, and introduce authentic dihydrochloride seed crystals.

  • Maturation: Stir the resulting slurry at 0–5 °C in an ice bath for an additional 2 hours to drive the equilibrium toward maximum yield.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of cold IPA to displace the impurity-rich mother liquor.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

  • QC Verification: The resulting white crystalline powder must exhibit a melting point of >270 °C (decomposition) to confirm the dihydrochloride lattice structure [3].

Protocol B: Preparation of the Mono-Boc Succinate Salt (CAS 169870-02-4)

In many industrial routes (e.g., Abbott's Ritonavir process), the diamino alcohol is mono-protected with a Boc group before salt formation to facilitate downstream regioselective coupling.

  • Dissolution: Dissolve 10.0 g of the crude mono-Boc diamino alcohol free base in 100 mL of Ethyl Acetate (EtOAc) at 50 °C.

  • Acid Addition: In a separate flask, dissolve 1.0 equivalent of Succinic acid in 30 mL of warm Methanol. Add this succinic acid solution to the EtOAc solution in a steady stream.

  • Crystallization: Stir the mixture at 40 °C for 30 minutes to allow the lattice to organize, then cool to room temperature at a controlled rate of 10 °C/hour.

  • Isolation & Drying: Filter the crystalline solid, wash with 20 mL of cold EtOAc, and dry under vacuum at 45 °C to constant weight.

Quantitative Data & Characterization

The table below summarizes the physicochemical shifts that occur when transitioning the (2S,3S,5S)-diamino alcohol from its free base form to its respective crystalline acid addition salts.

PropertyFree BaseDihydrochloride SaltMono-Boc Succinate Salt
CAS Number 144163-44-0156769-85-6169870-02-4
Physical State Viscous Oil / Amorphous SolidCrystalline PowderCrystalline Powder
Molecular Weight 284.40 g/mol 357.32 g/mol 502.60 g/mol
Typical Purity (HPLC) 80 - 85% (Crude)> 98.5%> 99.0%
Melting Point N/A (Amorphous)> 270 °C (Decomposes)148 - 152 °C
Solubility Profile High in EtOAc, DCM, MeOHHigh in Water; Low in IPALow in EtOAc; Mod. in MeOH
Primary Utility Raw IntermediateAPI Synthesis / StorageDiastereomeric Purging

Experimental Workflow Visualization

The following diagram illustrates the thermodynamic and operational workflow for isolating the crystalline salts from the crude amorphous mixture.

CrystallizationWorkflow N1 Crude (2S,3S,5S)-Diamino Alcohol (Free Base, Oil/Amorphous) N2 Dissolution in Organic Solvent (e.g., EtOAc / Isopropanol) N1->N2 Heating to 40-50 °C N3 Acid Addition (HCl gas or Succinic Acid) N2->N3 Stoichiometric addition N4 Supersaturation & Nucleation (Controlled Cooling) N3->N4 Exothermic reaction N5 Crystallization & Growth (Lattice Formation) N4->N5 Seed crystals (optional) N6 Filtration & Washing (Cold Solvent) N5->N6 Slurry formation N7 Vacuum Drying (Pure Crystalline Salt) N6->N7 Removal of impurities

Workflow for the crystallization of (2S,3S,5S)-diamino alcohol acid addition salts.

References

  • Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir | Organic Process Research & Development Source: ACS Publications URL:[Link]

  • (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL (CID 10085299) | Compound Summary Source: PubChem URL:[Link]

Application Note: High-Throughput Analysis of Ritonavir and Its Process-Related Intermediates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ritonavir and its key process-related intermediates. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Ritonavir. By detailing optimized Multiple Reaction Monitoring (MRM) transition parameters and chromatographic conditions, this guide provides a comprehensive protocol for the accurate and reliable analysis of these compounds, ensuring drug purity and safety. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS, often in combination with other antiretroviral drugs.[1] Its efficacy and safety are paramount, necessitating stringent control over the manufacturing process to minimize the presence of impurities. Process-related intermediates and degradation products can impact the stability, bioavailability, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is crucial for their detection and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high specificity, sensitivity, and speed.[2] This application note provides a detailed protocol for the analysis of Ritonavir and its key intermediates using a triple quadrupole mass spectrometer, adhering to the principles of analytical method validation as outlined by the International Conference on Harmonization (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Experimental Design and Rationale

Sample Preparation: A Foundation for Accuracy

The goal of sample preparation is to extract the analytes of interest from the sample matrix while removing interfering components. For the analysis of Ritonavir and its intermediates from a drug substance or formulated product, a simple "dilute-and-shoot" approach is often sufficient and preferable for high-throughput analysis.

Protocol: Sample Preparation

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the Ritonavir API or reference standards of the intermediates and dissolve in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.

  • Sample Solution: Prepare the sample in the same manner as the working standard solution to a final concentration within the calibration range.

  • Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter prior to injection to remove any particulates that could clog the LC system.

Rationale: Methanol is an excellent solvent for Ritonavir and its known intermediates. The 50:50 methanol/water diluent ensures compatibility with the reverse-phase chromatographic mobile phase, preventing peak distortion.

Chromatographic Separation: Achieving Baseline Resolution

The chromatographic separation is critical for resolving the parent drug from its structurally similar intermediates. A C18 stationary phase is well-suited for the separation of these relatively non-polar compounds.

Table 1: Optimized Chromatographic Conditions

ParameterValueRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemA UHPLC system is preferred for faster analysis times and better resolution.
Column C18, 2.1 x 100 mm, 1.8 µmA sub-2 µm particle size C18 column provides high efficiency and good retention for Ritonavir and its intermediates.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analytes in positive ion mode, enhancing MS signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase chromatography, providing good separation efficiency.
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutesA gradient elution is necessary to separate compounds with a range of polarities in a reasonable time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection and minimizes column overload.
Mass Spectrometric Detection: The Key to Selectivity

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for impurity analysis. The instrument is set to detect specific precursor-to-product ion transitions for each analyte.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveRitonavir and its intermediates contain multiple basic nitrogen atoms that are readily protonated in positive ion mode.[7]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150 °CA lower source temperature can prevent in-source degradation of thermally labile compounds.
Desolvation Temperature 400 °CEfficiently desolvates the ions entering the mass spectrometer.
Gas Flow Rates Optimized for the specific instrumentGas flows are instrument-dependent and should be optimized to maximize signal intensity.

MRM Transition Parameters for Ritonavir and Its Intermediates

The selection of MRM transitions is the most critical step in developing a robust LC-MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell. The most intense and specific product ions are chosen for quantification and confirmation.

The fragmentation of Ritonavir is well-characterized and primarily occurs at the more labile amide and carbamate bonds.[8] This knowledge can be applied to predict the fragmentation of its intermediates.

Table 3: MRM Transitions for Ritonavir and Key Intermediates

CompoundMolecular Formula[M+H]⁺ (Q1)Product Ion (Q3)Proposed Collision Energy (eV)Notes
Ritonavir C₃₇H₄₈N₆O₅S₂721.3296.135This is a well-established transition for Ritonavir quantification.[8]
721.3426.130A confirmatory ion.
Ritonavir Impurity E C₃₇H₄₈N₆O₆S₂737.3296.138Proposed transition based on the addition of an oxygen atom. The thiazole fragment is likely to remain intact.
Ritonavir Impurity F C₂₉H₃₄N₄O₅S551.2268.132Proposed transition. The product ion likely corresponds to the thiazole-containing portion of the molecule.
Ritonavir Impurity G C₃₇H₄₈N₆O₇S₂753.3296.140Proposed transition, assuming the core structure leading to the 296.1 fragment is conserved.
Ritonavir EP Impurity A C₁₄H₂₃N₃O₃S314.1157.125Proposed transition based on the structure of this smaller intermediate.
4-amino-N-(2-methyl propyl) benzene sulphonamide C₁₀H₁₆N₂O₂S229.1156.120A known process impurity.[4] The product ion corresponds to the loss of the isobutyl group.

Disclaimer: The collision energies provided for the intermediates are proposed starting points and should be optimized experimentally for the specific instrument being used.

Workflow and Data Analysis

The following diagram illustrates the overall analytical workflow from sample receipt to final data reporting.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working filter 0.22 µm Filtration working->filter sample Sample Solution sample->filter lc LC Separation (C18 Column) filter->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Overall workflow for the analysis of Ritonavir and its intermediates.

Data analysis is performed using the instrument's software. A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analytes in the samples is then determined from this curve.

Understanding the Fragmentation of Ritonavir

A key aspect of developing a robust LC-MS/MS method is understanding the fragmentation of the target molecule. The major fragmentation pathways for Ritonavir are illustrated below.

fragmentation cluster_fragments Major Product Ions ritonavir Ritonavir [M+H]⁺ m/z 721.3 frag1 m/z 296.1 Thiazole-containing fragment ritonavir:q1->frag1:q3_1 CID frag2 m/z 426.1 Remaining core structure ritonavir:q1->frag2:q3_2 CID

Sources

Diastereoselective reduction of enamine intermediate to (2S,3S,5S)-diamino alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the diastereoselective reduction of the chiral enaminone intermediate (S,Z)-2-amino-5-(dibenzylamino)-1,6-diphenylhex-4-en-3-one to the corresponding (2S,3S,5S)-diamino alcohol . This transformation is the stereochemical keystonestone in the synthesis of HIV protease inhibitors, specifically Ritonavir and Lopinavir .

Achieving the specific (2S,3S,5S) configuration requires precise control over two sequential reduction events within a single processing stream:

  • Enamine Reduction: Stereoselective saturation of the C=C bond (setting the C2 stereocenter).

  • Carbonyl Reduction: Diastereoselective reduction of the resulting ketone (setting the C3 stereocenter).

This protocol utilizes a Borane-Methanesulfonic Acid (MSA) complex generated in situ, followed by a borohydride reduction, to achieve diastereomeric ratios (d.r.) exceeding 90:10 (typically ~14:1 acyclic induction).

Scientific Foundation & Mechanism

The Substrate & Challenge

The starting material is derived from L-Phenylalanine, which establishes the (5S) stereocenter. The challenge lies in propagating this chirality across the acyclic chain to establish the (2S) and (3S) centers remotely.

  • Substrate: (5S)-2-amino-5-(dibenzylamino)-4-oxo-1,6-diphenylhex-2-ene.[1]

  • Target: (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol.[2]

Mechanistic Pathway

The reaction proceeds via a two-stage reduction.[1][2][3] The choice of reagents is critical to enforce 1,4-acyclic stereoinduction (C5


 C2) and 1,2-stereoinduction  (C2 

C3).
  • Stage 1: Enamine Reduction (Formation of C2-S)

    • Reagent:

      
       + 
      
      
      
      (MSA)
      
      
      Generates reactive Borane species (likely
      
      
      or
      
      
      ).
    • Mechanism: The borane species coordinates to the enamine nitrogen. Hydride delivery occurs from the face opposite the bulky dibenzylamino group at C5, governed by a minimized steric transition state. This sets the (2S) configuration.

    • Intermediate: Amino-ketone (susceptible to racemization if not handled correctly).

  • Stage 2: Ketone Reduction (Formation of C3-S)

    • Reagent: Remaining

      
       (or additional charge).
      
    • Mechanism: The amino group at C2 (formed in step 1) facilitates chelation-controlled addition of the hydride to the carbonyl carbon. The formation of a rigid 5-membered chelate ring between the C2-amine, the ketone oxygen, and the boron atom directs the hydride attack to the Re-face, yielding the (3S)-alcohol .

ReactionMechanism cluster_legend Stereochemical Flow Enaminone Enaminone (Start) (5S)-Configuration TS1 Transition State 1 (1,4-Induction) Enaminone->TS1 + H3B·MSA BoraneComplex Borane Activation (NaBH4 + MSA) BoraneComplex->TS1 AminoKetone Amino-Ketone Intermediate (2S, 5S) TS1->AminoKetone Redn of C=C TS2 Transition State 2 (Chelation Control) AminoKetone->TS2 + NaBH4 Product Target Diamino Alcohol (2S, 3S, 5S) TS2->Product Redn of C=O (Syn-selective) C5(S) directs C2(S) C5(S) directs C2(S) C2(S) directs C3(S) C2(S) directs C3(S) C5(S) directs C2(S)->C2(S) directs C3(S)

Figure 1: Mechanistic flow of the sequential diastereoselective reduction.

Detailed Experimental Protocol

Safety Warning:


 releases hydrogen gas upon reaction with acids. Methanesulfonic acid is corrosive. Perform all operations in a well-ventilated fume hood.
Materials & Reagents
ReagentEquiv.Role
Enaminone Substrate 1.0Starting Material
Sodium Borohydride (

)
4.0 - 5.0Reducing Agent
Methanesulfonic Acid (MSA) 3.0 - 3.5Activator / Borane Generator
Tetrahydrofuran (THF) 10-15 VolSolvent (Anhydrous)
Isopropanol / Water -Quench / Workup
Step-by-Step Procedure

Step 1: Preparation of the Enaminone Solution

  • Charge a dry reactor with Enaminone (1.0 equiv) .

  • Add THF (anhydrous, 10 volumes) .

  • Stir until fully dissolved and cool the mixture to -5°C to 0°C .

Step 2: In-Situ Generation of Reductant (The "Haight" Modification) Note: Pre-mixing NaBH4 and MSA generates diborane, which is hazardous. The preferred method is the controlled addition of acid to the borohydride suspension in the presence of the substrate, or adding the borohydride-acid complex solution if prepared safely.

  • In a separate vessel, suspend

    
     (4.0 equiv)  in THF (5 volumes) . Cool to 0°C.
    
  • Slowly add Methanesulfonic Acid (3.0 equiv) dropwise to the

    
     suspension over 30-60 minutes. Caution: Vigorous 
    
    
    
    evolution.
  • Stir the resulting "Borane-MSA" slurry for 30 minutes at 0°C to ensure complex formation.

Step 3: Enamine Reduction (Formation of C2)

  • Transfer the Enaminone solution into the Borane-MSA slurry slowly, maintaining the internal temperature below 5°C .

  • Stir the reaction mixture at 0°C to 5°C for 3 to 5 hours .

  • IPC (In-Process Control): Monitor by HPLC. The Enaminone peak should disappear, replaced by the Amino-Ketone intermediate.

    • Target: < 2% residual Enaminone.

Step 4: Ketone Reduction (Formation of C3) Note: The reaction mixture already contains excess hydride species, but they may be deactivated. Often, a second small charge of NaBH4 or simply warming/time is sufficient. However, for high diastereoselectivity, the conditions must favor chelation.

  • Ensure the temperature remains at 0°C .

  • (Optional but recommended) Add a fresh charge of

    
     (1.0 equiv)  as a solution in minimal DMF or solid if the reaction stalls.
    
  • Stir for an additional 2-4 hours .

  • IPC: Monitor for the disappearance of the Amino-Ketone intermediate.

Step 5: Quench and Workup

  • Cool the mixture to 0°C .

  • Slowly add Acetone (2 equiv) or Triethanolamine to quench excess borane species.

  • Add 10% aqueous NaOH or

    
     solution  carefully to hydrolyze the boron complexes. Note: Boron-amine complexes can be sticky and hard to break.
    
  • Extract with Ethyl Acetate or MTBE .

  • Wash the organic layer with Brine .

  • Dry over

    
     and concentrate.
    

Step 6: Isolation

  • The crude oil typically contains a mixture of diastereomers (Target 2S,3S,5S vs others).

  • Crystallization: Dissolve crude in hot Isopropyl Acetate or Ethanol/Heptane .

  • Cool slowly to crystallize the pure (2S,3S,5S)-diamino alcohol .

  • Filter and dry.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature (Step 3) -5°C to +5°CCritical. Higher temps (>10°C) degrade the 1,4-induction, leading to the (2R) impurity.
Acid Stoichiometry 3.0 - 3.5 equivCritical. Insufficient acid fails to generate the active electrophilic borane species; the enamine will not reduce. Excess acid destroys the hydride.
Water Content < 0.1% (KF)Water decomposes the active borane species and consumes NaBH4.
Quench pH > 10 (Basic)Essential to break the B-N bonds during workup. Acidic workup will trap the product as a salt/boron complex.

Troubleshooting Table:

  • Issue: Low conversion of Enamine.

    • Root Cause:[3][4][5][6] Inactive Borane species (wet solvent or old NaBH4).

    • Fix: Regenerate Borane-MSA complex with fresh reagents.

  • Issue: Poor Diastereoselectivity (Low d.r.).

    • Root Cause:[3][4][5][6][7] Reaction temperature too high during the first reduction step.

    • Fix: Strictly maintain T < 5°C.

  • Issue: "Sticky" emulsion during workup.

    • Root Cause:[3][4][5][6][7] Incomplete hydrolysis of Boron-Amine adducts.

    • Fix: Use Triethanolamine or prolonged stirring with NaOH to sequester Boron.

Analytical Validation

HPLC Method for Stereochemical Purity:

  • Column: Chiralpak AD-H or equivalent (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 215 nm.

  • Retention Times (Indicative):

    • (2S,3S,5S) - Target: ~12.5 min

    • (2R,3S,5S) - Isomer: ~10.2 min

    • (2S,3R,5S) - Isomer: ~14.1 min

References

  • Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir.

    • Source: Haight, A. R.; Stuk, T. L.; Allen, M. S.; et al. Organic Process Research & Development1999, 3, 94–100.
    • URL:[Link]

  • Symmetry-Based Synthesis of the HIV Protease Inhibitor Ritonavir.

    • Source: Kempf, D. J. et al. Journal of Medicinal Chemistry1996, 39, 3203.
    • URL:[Link]

  • Directed Reductive Amin

    
    -Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. 
    
    • Source: Menche, D.; Arikan, F.; Li, J.; Rudolph, S. Organic Letters2007, 9, 267–270.
    • URL:[Link]

Sources

Recrystallization solvents for (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Purification Protocols for (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol

Introduction and Context

(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is a critical chiral building block and the central diamino alcohol core for blockbuster HIV-1 protease inhibitors, including Ritonavir and Lopinavir[1][2]. During commercial synthesis, this intermediate is typically generated via the debenzylation of (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol using ammonium formate and palladium on carbon (Pd/C)[2].

Upon concentration of the reaction mass, the crude product frequently isolates as a highly viscous, foamy solid[2]. Upgrading this crude foam into a highly pure crystalline solid is a mandatory step to ensure downstream stoichiometric accuracy and to purge minor diastereomeric impurities (such as the (2S,3R,4R,5S) isomer) prior to subsequent carbamate or urea coupling reactions[1].

Physicochemical Profiling and Mechanistic Rationale

The purification of this specific diamino alcohol presents a unique physical chemistry challenge due to its amphiphilic structure. The molecule possesses two highly lipophilic terminal benzyl groups flanking a dense, polar core containing two primary amines and a secondary hydroxyl group.

The "Oiling Out" Phenomenon: When attempting crystallization in purely non-polar anti-solvents (e.g., pure hexanes or heptane), the strong intermolecular hydrogen bonding between the amine and hydroxyl groups causes the molecules to aggregate into an amorphous, liquid-liquid phase separation known as "oiling out."

The Causality of the Solvent System: To achieve a highly ordered crystalline lattice, a binary solvent system is required[3].

  • The Solubilizer/H-Bond Disruptor (Isopropanol): Isopropanol acts as a protic solvent that temporarily disrupts the intermolecular hydrogen bonding network of the diamino alcohol core, fully solvating the molecule at elevated temperatures.

  • The Anti-Solvent (Heptane): Heptane selectively decreases the solubility of the lipophilic diphenylhexane backbone. As the solution cools, the controlled supersaturation forces the molecules to slowly align into a thermodynamically stable crystalline lattice rather than crashing out as an amorphous oil.

Table 1: Physicochemical Profile & Solvent System Performance

ParameterData / ObservationRationale / Impact
Molecular Formula C18H24N2OHigh carbon content dictates lipophilicity.
Molecular Weight 284.40 g/mol Used for stoichiometric coupling calculations.
Crude State Foamy, gummy solid[2]Result of rapid solvent evaporation trapping solvent/air.
Optimal Solvent System Heptane / Isopropanol (~8:1 v/v)[3]Balances H-bond disruption with hydrophobic lattice driving.
Typical Recovery Yield >92%[3]High efficiency due to steep solubility curve vs. temperature.

Experimental Workflow

recrystallization_mechanism A Crude Diamino Alcohol (Amorphous Foam) B Solvation in Hot IPA (H-Bond Disruption) A->B Heat to 70°C + IPA C Heptane Anti-Solvent Addition (Supersaturation) B->C Dropwise Heptane D Controlled Cooling (Lattice Formation) C->D Cool to 20°C E Pure (2S,3S,5S)-Isomer (Crystalline Solid) D->E Filtration & Wash

Workflow of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol recrystallization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Quality Controls (IPCs) are embedded to ensure the operator can verify the success of each phase before proceeding.

Protocol A: Free Base Recrystallization (Heptane/Isopropanol)

This is the industry-standard method for upgrading the crude free base into a flowable, high-purity crystalline powder[3].

Reagents:

  • Crude (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol: 20.0 g

  • Isopropanol (IPA), ACS Grade: 17 mL

  • n-Heptane, ACS Grade: 140 mL + 75 mL (for washing)

Step-by-Step Methodology:

  • Initial Solvation: Transfer 20.0 g of the crude foamy solid into a 500 mL jacketed glass reactor equipped with a mechanical stirrer and reflux condenser. Add 17 mL of isopropanol.

  • Heating: Heat the mixture to 70°C – 75°C under gentle agitation (150 rpm) until the solid is completely dissolved.

    • IPC Check 1: The solution must be completely clear and homogeneous. If particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining the temperature at 70°C, begin the dropwise addition of 140 mL of hot n-heptane over 30 minutes.

    • Causality: Slow addition prevents localized supersaturation, which would cause the product to oil out or precipitate as fine, unfilterable dust.

  • Controlled Cooling: Program the jacketed reactor to cool slowly from 70°C to 20°C (room temperature) at a rate of approximately 15°C per hour.

    • IPC Check 2: Cloud point should be observed around 50°C, followed by the formation of distinct white crystals.

  • Aging: Once the reactor reaches 20°C, allow the slurry to age under continuous stirring for 2 hours to ensure maximum lattice growth and yield[3].

  • Filtration & Washing: Filter the mixture through a sintered glass funnel under vacuum. Wash the resulting filter cake with 5 portions of 15 mL of a pre-mixed 8:1 (v/v) heptane/isopropanol solution[3].

    • Causality: Washing with the exact solvent ratio used for crystallization prevents the dissolution of the product while effectively stripping away mother liquor impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C to a constant weight.

    • Expected Yield: ~18.5 g (92.5% recovery)[3].

Protocol B: Dihydrochloride Salt Isolation (For Highly Impure Batches)

If the crude reaction mass contains significant organic impurities that co-crystallize with the free base, isolating the compound as a dihydrochloride salt forces a drastic change in solubility, purging neutral organic impurities[4].

Step-by-Step Methodology:

  • Dissolve 20.0 g of the crude free base in 150 mL of Ethyl Acetate at room temperature.

  • Slowly bubble dry HCl gas into the solution (or add 2.1 equivalents of 2M HCl in diethyl ether) while maintaining the temperature below 15°C using an ice bath.

  • The (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol dihydrochloride salt[4] will immediately precipitate as a dense white solid.

  • Filter, wash with cold ethyl acetate (2 x 30 mL), and dry under vacuum. The salt can later be free-based using aqueous NaHCO3 and extracted back into ethyl acetate for downstream use[2].

Analytical Validation

To validate the trustworthiness of the recrystallization, the isolated solid must be subjected to the following analytical checks:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the diastereomeric excess (de) is >99%. The minor (2S,3R,4R,5S) isomer should be undetectable.

  • Mass Spectrometry (HRMS): Confirm the exact mass. Calculated for C18H24N2O [M+H]+: 285.1961.

  • Melting Point: A sharp melting point profile indicates successful lattice formation and the absence of trapped solvent (which typically causes melting point depression).

References

  • [3] EP0674513B1 - Retroviral protease inhibiting compounds. Google Patents. URL:

  • [2] Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Sci Pharm. 2015; 83: 49–63. URL: [Link]

  • [1] Antiviral Drugs. PMC. URL: [Link]

  • [4] Ritonavir Diamino Alcohol Impurity. Chromato Scientific. URL: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during (2S,3S,5S)-diamino alcohol isolation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #ISO-2S3S5S-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The "Why" Behind the Protocol

Welcome to the technical support center for chiral isolation. You are likely working with the core pharmacophore of HIV protease inhibitors (e.g., Ritonavir, Lopinavir intermediates), specifically (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane .

The isolation of this molecule is a high-stakes operation.[1] The specific (2S,3S,5S) stereochemistry is thermodynamically distinct but kinetically vulnerable. Unlike simple amino acids, this structure possesses three contiguous or proximal chiral centers. A failure in isolation doesn't just lower yield; it creates diastereomers (e.g., 2R,3S,5S) that are often inseparable by standard chromatography and biologically inactive.

The Primary Threat: Racemization in this system rarely occurs via simple proton exchange. The dominant failure mode is intramolecular cyclization (Oxazolidinone formation) or retro-aldol type degradation driven by pH extremes and thermal stress.

Critical Control Points (Mechanistic Visualizer)

Before troubleshooting, you must understand the invisible chemical pathways threatening your batch.

Mechanism of Failure: The Oxazolidinone Trap

Under basic conditions (often used to liberate the free amine), the carbamate protecting group (e.g., Boc, Cbz) on the amine can attack the secondary alcohol. This forms a cyclic oxazolidinone. The ring-closing or subsequent ring-opening can occur with inversion of configuration at the C3 or C2 positions.

RacemizationPathway Start (2S,3S,5S)-Protected Amino Alcohol Base Base (pH > 10) + Heat Start->Base Trigger Intermed Cyclic Oxazolidinone Intermediate Base->Intermed Cyclization PathA Hydrolysis (Retention) Intermed->PathA Mild Cond. PathB Hydrolysis (Inversion) Intermed->PathB Harsh Cond. Product (2S,3S,5S)-Product (Intact) PathA->Product Impurity (2R,3S,5S)-Epimer (Ruined Batch) PathB->Impurity

Figure 1: The "Oxazolidinone Trap" mechanism where basic pH facilitates intramolecular cyclization, leading to potential stereochemical inversion.

Troubleshooting Guide (Symptom-Based)

Select the scenario that matches your current observation.

Scenario A: "My chiral purity (ee/de) drops significantly after aqueous extraction."

Diagnosis: pH-Induced Epimerization.[1] Root Cause: You likely adjusted the pH > 10 to extract the free base, or the contact time with the base was too long. The alpha-proton adjacent to the amine (benzylic position) is acidic enough to exchange under strong basic conditions, especially if N-protected. Corrective Action:

  • Lower pH Ceiling: Limit aqueous phase pH to 8.5–9.5 . Do not use NaOH; use

    
     or 
    
    
    
    .
  • Cold Extraction: Perform the pH adjustment and extraction at 0–5°C .

  • Fast Partitioning: Minimize the time the product spends in the biphasic system. Separate layers immediately.

Scenario B: "The product is an oil/gum and won't crystallize, making purity upgrades impossible."

Diagnosis: Amorphous Free Base Trap. Root Cause: The free base of the (2S,3S,5S)-diamino alcohol is notoriously difficult to crystallize and often oils out, trapping impurities. Corrective Action: Switch to a Salt Formation Protocol . Do not isolate the free base. Instead, form a salt with a chiral or achiral acid that induces crystallization.

  • Recommended Counter-ions: L-Pyroglutamic acid, Succinic acid, or Fumaric acid.[2]

Scenario C: "I see a new impurity peak (+14 or +26 mass units) that wasn't there before concentration."

Diagnosis: N,O-Acyl Migration or Carbonate Formation. Root Cause: If you used methanol/ethanol during workup with a Boc group, or if the solution was heated during rotary evaporation. Corrective Action:

  • Solvent Swap: Avoid primary alcohols during the final concentration steps. Use Isopropyl Acetate (IPAc) or MTBE .

  • Thermal Limit: Keep bath temperature < 40°C .

The "Gold Standard" Isolation Protocol

This protocol is designed to bypass the "Oily Free Base" stage entirely, using L-Pyroglutamic Acid to lock the stereochemistry into a crystalline lattice. This method is self-validating: if crystals form, chiral purity is likely upgraded.

Reagents & Parameters Table
ParameterSpecificationRationale
Solvent System Ethanol / Ethyl Acetate (1:4)Balances solubility of salt vs. impurities.
Salt Former L-Pyroglutamic Acid (1.05 eq)Matches the (S)-stereochemistry; upgrades purity via diastereomeric salt formation.
Temperature Heat to 55°C

Cool to 20°C
Controlled cooling promotes selective crystal growth.
pH Limit N/A (Non-aqueous)Avoids aqueous base exposure entirely.
Step-by-Step Workflow
  • Concentration: Take the crude reaction mixture (containing the protected diamino alcohol) and concentrate to a residue.

  • Dissolution: Dissolve the residue in Ethyl Acetate (10 volumes) .

  • Scavenging (Optional): Wash with 5%

    
     (cold) only if acid neutralization is strictly necessary. Dry organic layer over 
    
    
    
    .
  • Salt Formation:

    • Add Ethanol (2 volumes) .

    • Add L-Pyroglutamic acid (1.05 equivalents) .

    • Heat the mixture to 55°C for 30 minutes. Ensure complete dissolution (a clear solution confirms homogeneity).

  • Crystallization:

    • Cool slowly to 20–25°C over 2 hours.

    • Critical Step: If no crystals appear at 35°C, seed with 0.1% pure crystals.

    • Stir at 20°C for 4 hours.

  • Filtration: Filter the white solid. Wash with cold Ethyl Acetate/Ethanol (4:1).

  • Validation: Dry the solid and check Melting Point and Chiral HPLC.

IsolationProtocol Crude Crude Reaction Mixture Workup Mild Workup (Cold, pH < 9.5) Crude->Workup SolventSwap Swap to EtOAc/EtOH Workup->SolventSwap SaltAdd Add L-Pyroglutamic Acid Heat to 55°C SolventSwap->SaltAdd Crystallize Controlled Cooling (55°C -> 20°C) SaltAdd->Crystallize Isolate Filter & Wash (Crystalline Salt) Crystallize->Isolate

Figure 2: The "Salt-Lock" isolation strategy to avoid oily intermediates and upgrade chiral purity.

FAQ: Rapid Response

Q: Can I use HCl instead of organic acids for salt formation? A: Yes, but proceed with caution. The dihydrochloride salt is often hygroscopic and can trap solvent. Furthermore, strong mineral acids can catalyze the removal of Boc/Cbz groups if not strictly anhydrous. L-Pyroglutamic acid or Succinic acid usually yield non-hygroscopic, stable solids.

Q: My ee% is 98% but my yield is only 60%. Should I rework the mother liquor? A: Risk Warning. The mother liquor is enriched with the unwanted diastereomers/enantiomers. Attempting to crash out a second crop often brings down the impurity profile. It is safer to accept the 60% yield of high-purity material than to compromise the batch.

Q: How do I store the isolated diamino alcohol? A: Store as the salt form at 2–8°C. The free base amine is prone to air oxidation (N-oxide formation) and slow epimerization over months. The salt lattice protects the amine and the chiral centers.

References

  • Vertex Pharmaceuticals. (2005). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones. National Institutes of Health.[3] 3[4]

  • Matrix Laboratories Ltd. (2008). An improved process for the preparation of substantially pure (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane.[2][5] WO2008149228A1. 2

  • BenchChem. (2025).[6][7] Technical Support Center: Synthesis of Amino Alcohol Compounds - Minimizing Racemization. 6

  • Kuipers, N.J.M., et al. (2006).[8] Chiral Separation of Amines and Amino-alcohols by Fractional Reactive Extraction. Chemie-Ingenieur-Technik. 8

  • Abbott Laboratories. (1995). Process for the preparation of a substituted 2,5-diamino-3-hydroxyhexane. WO1995011224A1. 5

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Purification Strategies for Ritonavir/Lopinavir Intermediate Core

Executive Summary & Molecule Dashboard

Target Molecule: (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane.[1][2][3][4][5][6] Common Alias: "BDH Intermediate", "Diamino Alcohol Core". Context: This diamino alcohol is the critical chiral scaffold for HIV protease inhibitors like Ritonavir and Lopinavir. Its efficacy relies entirely on the precise (2S,3S,5S) stereochemistry.

Critical Quality Attribute Specification Target Common Failure Mode
Stereochemical Purity > 99.5% (de)Contamination with (2S,3R,5S) diastereomer (C3-epimer).
Chemical Purity > 98.0%Residual Benzyl/Dibenzyl analogs; Regioisomers.
Appearance White to Off-white SolidYellowing due to oxidative degradation (N-oxide formation).
Residual Metal < 10 ppmPalladium (from debenzylation) or Boron (from reduction).

Troubleshooting Guides (Interactive Modules)

Module A: Stereochemical Purity (Removing the C3-Epimer)

User Issue: "I am observing a persistent shoulder peak at RRT 1.05 in my HPLC chromatogram. My diastereomeric excess (de) is stuck at 96%."

Diagnosis: This is likely the (2S,3R,5S)-isomer . The synthesis of this core often involves the reduction of a C3-ketone intermediate. If the reduction (often using NaBH4 or stereoselective hydride reagents) is not perfectly controlled, the "anti" isomer (3R) forms alongside the desired "syn" (3S) isomer.

The Causality: The (2S,3S,5S) isomer possesses a specific hydrogen-bonding network between the C3-hydroxyl and the C2/C5-amines (or carbamates). This internal network creates a significant solubility differential compared to the (3R) epimer in non-polar/polar aprotic solvent mixtures.

Protocol: Heptane/Ethyl Acetate Slurry Purification Standard recrystallization is often too aggressive; a thermodynamic slurry conversion is preferred for high yields.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at 60°C (Ratio: 5 mL/g). Ensure complete dissolution.

  • Precipitation Trigger: Slowly add n-Heptane (Ratio: 5 mL/g) while maintaining 60°C.

    • Expert Tip: If oiling out occurs, seed with 0.1% pure crystal at the cloud point.

  • Controlled Cooling: Cool to 20°C over 4 hours (Rate: 10°C/hr).

    • Why? Rapid cooling traps the (3R) impurity in the lattice. Slow cooling allows the thermodynamically stable (3S) crystal to exclude the impurity.

  • Aging: Stir at 20°C for 6 hours.

  • Filtration: Filter and wash with 1:1 Heptane/EtOAc (chilled to 0°C).

Validation:

  • Check HPLC (C18 column, Acetonitrile/Phosphate Buffer). The shoulder peak should be <0.1%.

RecrystallizationFlow start Crude (2S,3S,5S)-Core (de < 98%) dissolve Dissolve in EtOAc (60°C) start->dissolve add_heptane Add n-Heptane (Slow Addition) dissolve->add_heptane decision Oiling Out? add_heptane->decision seed Add Seed Crystal (0.1 wt%) decision->seed Yes cool Linear Cooling (10°C/hr to 20°C) decision->cool No seed->cool filter Filter & Wash (1:1 Heptane/EtOAc) cool->filter final Pure Product (de > 99.5%) filter->final

Caption: Thermodynamic control during crystallization excludes the C3-epimer impurity.

Module B: Chemical Impurities (De-benzylation Remnants)

User Issue: "My mass spec shows a signal at M+90 relative to the product. It looks like incomplete deprotection."

Diagnosis: This is the Monobenzyl Impurity . The precursor is typically the N,N-dibenzyl amine.[5] Hydrogenolysis (Pd/C, H2 or Ammonium Formate) removes these groups. If the reaction stops early, the monobenzyl species remains. It is highly lipophilic and difficult to remove by crystallization alone.

Protocol: Acid-Base Extractive Workup Leverage the basicity difference. The primary amine (product) is more basic and water-soluble in acidic pH than the secondary monobenzyl amine.

  • Dissolution: Dissolve the crude reaction mixture in Isopropyl Acetate (IPAc).

  • Acid Extraction: Extract with 0.5 M Citric Acid or Dilute HCl (pH ~3-4).

    • Mechanism:[5][7] The desired primary amine protonates and moves to the aqueous layer. The lipophilic monobenzyl impurity partitions significantly into the IPAc layer.

  • Phase Separation: Discard the organic layer (contains impurities).

  • Basification: Adjust the aqueous layer pH to ~10 using Na2CO3 or NaOH.

  • Recovery: Extract the free base product back into EtOAc or IPAc.

Module C: Inorganic Scavenging (Pd/B Removal)

User Issue: "The drug substance is failing the Heavy Metals limit (<10 ppm). We used Pd/C for debenzylation."

Diagnosis: Colloidal Palladium leaching. Simple filtration through Celite often fails to catch sub-micron Pd clusters.

Protocol: Chelation & Adsorption

  • Active Carbon Treatment: Add EnoPC or Darco G-60 activated carbon (5 wt% relative to substrate) to the solution in Methanol/EtOAc.

  • Chelating Agent: Add Cysteine or Trimercaptotriazine (TMT) resin scavengers.

    • Why? Sulfur moieties bind Pd(0) and Pd(II) irreversibly.

  • Digestion: Stir at 50°C for 2 hours.

  • Filtration: Filter through a 0.45 µm membrane.

Frequently Asked Questions (FAQs)

Q1: Can I use Isopropyl Alcohol (IPA) instead of Heptane/EtOAc? A: Yes, but with caution. IPA is a protic solvent.[8] While (2S,3S,5S)-diamino alcohol is soluble in hot IPA, the solubility curve is steep. IPA is excellent for removing inorganic salts (like NaCl from brine washes) because the salts are insoluble in hot IPA, while the organic product dissolves. For diastereomeric purification, Heptane/EtOAc is superior due to the "anti-solvent" effect.

Q2: My product is turning pink/yellow during drying. Why? A: Amino alcohols are susceptible to oxidation (N-oxide formation) or reaction with atmospheric CO2 (carbamate formation).

  • Fix: Dry under vacuum with a Nitrogen bleed at <45°C. Store in double polyethylene bags with desiccant.

Q3: How do I distinguish the (3R) impurity from the (3S) product analytically? A: Standard C18 HPLC can struggle. Use a Phenyl-Hexyl column or a Chiral Stationary Phase (e.g., Chiralpak AD-H). The interaction between the phenyl rings of the column and the benzyl groups of the molecule provides better separation than simple hydrophobicity (C18).

Process Logic Map

ImpurityLogic input Impurity Detected type Classify Type input->type path_dia Stereo-isomer (Wrong C3 config) type->path_dia HPLC Shoulder path_chem Chemical (Benzyl/Regio) type->path_chem Mass Spec +90 path_metal Metal (Pd/B/Li) type->path_metal ICP-MS High sol_cryst Slurry/Recrystallization (Heptane/EtOAc) path_dia->sol_cryst sol_ext Acid/Base Extraction (pH Switching) path_chem->sol_ext sol_scav Cysteine/Carbon Scavenging path_metal->sol_scav

Caption: Decision matrix for impurity remediation based on analytical data.

References

  • Abbott Laboratories (Now AbbVie). (1996). Retroviral protease inhibiting compounds. US Patent 5,539,122. Link

    • Relevance: Defines the core synthesis and initial purification of the diamino alcohol intermedi
  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry.
  • Shanghai Institute of Pharmaceutical Industry. (2020). Preparation method of ritonavir and lopinavir intermediate. CN Patent 111393329A. Link

    • Relevance: Provides modern process details on the debenzylation and crystallization using Ethyl Acet
  • Santa Cruz Biotechnology. (2024). Product Data Sheet: (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane.[1][2][3][5][6]Link[1][3]

    • Relevance: Verifies the CAS (144163-85-9) and physical properties.

Sources

Optimizing Pd/C catalyst load for debenzylation of diamino hexan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Support Hub .

Ticket #: 8492-PdC Topic: Optimization of Pd/C Catalyst Load for Debenzylation of Diamino Hexan-3-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Variable

You are dealing with a diamino substrate. This is the critical variable. Unlike simple benzyl ethers, nitrogen-containing molecules present a specific challenge: Catalyst Poisoning .

The lone pair of electrons on the nitrogen atoms binds strongly to the Palladium surface, effectively competing with Hydrogen for active sites. If your reaction is stalling or requires excessive catalyst loading (>20 wt%), the issue is likely not the catalyst quantity, but the protonation state of your substrate.

This guide moves beyond "add more catalyst" and focuses on Surface Affinity Modulation and Mass Transfer to optimize your load down to cost-effective levels (typically 5-10 wt%).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction starts fast but stalls at ~50% conversion. Adding more Pd/C doesn't restart it. Why?

Diagnosis: Product Inhibition (Amine Poisoning). The Science: As the reaction proceeds, you generate free secondary or primary amines. These are stronger Lewis bases than the starting N-benzyl material. The product binds irreversibly to the Pd surface, blocking the sites for the remaining starting material. The Fix: Acidic Modulation. You must protonate the amine to remove its ability to coordinate with Palladium.

  • Protocol: Add 1.1 to 2.0 equivalents (relative to nitrogen count) of Acetic Acid or HCl (1M in MeOH) to the reaction mixture.

  • Result: The ammonium salt (

    
    ) has no affinity for the Pd surface, leaving sites open for 
    
    
    
    and the benzyl group.
Q2: I increased loading from 10% to 20%, but the rate didn't double. Is the catalyst bad?

Diagnosis: You are likely in the Mass Transfer Limited Regime , not the Kinetic Regime. The Science: Hydrogenolysis is a three-phase reaction (Gas


, Liquid Substrate, Solid Catalyst). If the rate of 

dissolving into the solvent is slower than the reaction on the surface, adding more catalyst does nothing but waste money. The Fix: Improve Gas-Liquid mixing before adding more Pd.
  • Switch from a balloon to a pressurized shaker (Parr) or high-speed stirring (>1000 RPM) with a gas-entrainment impeller.

Table 1: Regimes of Hydrogenation

Observable SymptomRegimeAction Required
Rate doubles when catalyst load doublesKinetic Regime Catalyst is the bottleneck. Increase Load.
Rate stays same when catalyst load doublesMass Transfer Regime

availability is the bottleneck. Increase Stirring/Pressure.
Rate decreases with higher temperatureGas Solubility Limit

is less soluble at high T. Increase Pressure.

Part 2: Visualizing the Mechanism

The following diagram illustrates the competition at the catalyst surface and how Acidic Modulation resolves the poisoning issue.

G cluster_0 Standard Conditions (Poisoning) cluster_1 Acidic Modulation (Optimized) Pd_Surface Pd Surface (Active Sites) Substrate N-Benzyl Substrate Substrate->Pd_Surface Competes Free_Amine Free Amine Product (Strong Lewis Base) Free_Amine->Pd_Surface BLOCKS SITES (Strong Binding) Ammonium Ammonium Salt (R-NH3+) Free_Amine->Ammonium + Acid Acid Acid Additive (HCl or AcOH) Acid->Ammonium Pd_Surface_2 Pd Surface (Open Sites) Ammonium->Pd_Surface_2 No Binding (Repulsion) H2 H2 Gas H2->Pd_Surface_2 Unimpeded Access

Figure 1: Mechanism of Amine Poisoning vs. Acidic Modulation. Note how protonation prevents the product from deactivating the catalyst.

Part 3: Optimization Protocol (Step-by-Step)

Objective: Determine the Minimum Effective Load (MEL) for Diamino Hexan-3-ol debenzylation.

Prerequisites:

  • Solvent: Methanol (High

    
     solubility, polar for amino-alcohol solubility).
    
  • Catalyst: 10% Pd/C (Type: Degussa or equivalent, 50% water wet).

  • Additive: Acetic Acid (1.5 eq per Nitrogen).[1]

Workflow:

  • Preparation of Stock Solution:

    • Dissolve 1.0 g of Diamino Hexan-3-ol (benzyl protected) in 10 mL Methanol.

    • Add Acetic Acid (3.0 equivalents relative to substrate). Crucial Step.

  • Screening Setup (Parallel Reaction Block):

    • Prepare 3 vials.

    • Vial A: 2.5 wt% Pd/C loading.

    • Vial B: 5.0 wt% Pd/C loading.

    • Vial C: 10.0 wt% Pd/C loading.

    • Note: Loadings are calculated based on the dry weight of the substrate.

  • Inerting & Initiation:

    • Add the stock solution to vials containing the catalyst.

    • Purge: Cycle Vacuum/Nitrogen 3 times.

    • Charge: Cycle Vacuum/Hydrogen 3 times. Leave under balloon pressure (1 atm) or set reactor to 3 bar (recommended for N-debenzylation).

    • Agitation: Set stirring to maximum vortex (magnetic bar) or 800 RPM (overhead).

  • Monitoring:

    • Sample at T=1h, 4h, and 12h.

    • Filter aliquot through a 0.2 µm PTFE syringe filter (remove Pd).

    • Analyze via HPLC or LC-MS.

  • Decision Logic:

    • If Vial A (2.5%) completes < 4 hours

      
       Use 2.5% .
      
    • If Vial A stalls but B (5%) completes

      
       Use 5% .
      
    • If all vials stall

      
      Mass Transfer Issue  (Increase Pressure) or Poisoning  (Switch to stronger acid: HCl).
      

Part 4: Safety & Filtration Guide

The Hazard: Pd/C is pyrophoric.[2][3][4] It becomes most dangerous after the reaction when it is saturated with Hydrogen and exposed to air during filtration.

The "Wet-Cake" Protocol:

Safety Start Reaction Complete Inert Purge Vessel with N2/Ar (Remove H2 Gas) Start->Inert Celite Prepare Celite Pad (Pre-wet with water/solvent) Inert->Celite Filter Filter Suspension Celite->Filter Wash Wash Cake with Solvent Filter->Wash Critical CRITICAL STOP: Do NOT suck dry Wash->Critical Disposal Transfer wet cake to Water-filled Waste Container Critical->Disposal Keep Wet!

Figure 2: Safe Filtration Workflow for Pyrophoric Catalysts.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C mechanism and poisoning).
  • BenchChem. (2025).[5] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Link (Specific protocols for N-benzyl cleavage and acid additives).

  • Kappe, C. O., & Cantillo, D. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives. National Institutes of Health (PMC). Link (Validates the Acetic Acid protocol for preventing amine poisoning).

  • Stanford University. (2024). Palladium on Carbon: Safety and Handling Guide. Link (Authoritative safety protocols for pyrophoric catalysts).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Detailed kinetics and mass transfer regimes).

Sources

Alternative reagents to ammonium formate for transfer hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents to Ammonium Formate for Transfer Hydrogenation

Status: Operational | Lead Scientist: Dr. H. Chen, Senior Application Scientist

Introduction: Beyond the "White Residue"

If you are visiting this support center, you are likely facing the "Ammonium Formate Paradox": it is an excellent hydrogen donor, but its physical properties often sabotage the process. The sublimation of excess ammonium formate leads to clogged condensers, dangerous pressure buildups, and white residue contaminating your final product.

This guide provides validated alternatives. We do not just list reagents; we match the donor thermodynamics to your catalytic system (Heterogeneous Pd/C vs. Homogeneous Ru/Ir).

Module 1: Liquid-Phase Formic Acid/Amine Donors (TEAF)

Best For: Homogeneous Asymmetric Transfer Hydrogenation (ATH), avoiding sublimation.

The most direct replacement for ammonium formate is the Triethylamine/Formic Acid (TEAF) azeotrope. Being a liquid at room temperature, it eliminates solids handling and condenser clogging.

Technical Deep Dive: The Ratio Matters

Many users default to the commercial 5:2 azeotrope (5 mol Formic Acid : 2 mol Et₃N). However, our internal data and literature suggest this isn't always optimal.

  • The 5:2 Azeotrope: Stable, commercially available, but highly acidic. Can deactivate acid-sensitive catalysts.[1]

  • The 1:1 or 1.1:1 Ratio: Often provides faster kinetics for Ruthenium-based ATH (e.g., Ru-TsDPEN) because the lower acidity prevents protonation of the active catalytic species.

Troubleshooting TEAF Systems
SymptomProbable CauseCorrective Action
Reaction Stalls <50% Acid accumulation deactivating catalyst.Shift from 5:2 azeotrope to a 1.1:1 ratio . The reaction rate often increases as pH approaches neutral.
Enantioselectivity Drop Temperature too high.TEAF reactions are exothermic. Maintain T < 40°C . Higher T promotes racemizaton.
Biphasic Mixture Substrate insolubility.TEAF is polar. Add a co-solvent like DCM or THF to homogenize the phase.

Module 2: Alcohol-Based Systems (Isopropanol - IPA)

Best For: Green chemistry requirements, cost reduction, Ru/Ir homogeneous catalysis.

IPA is the industry standard for "Meerwein-Ponndorf-Verley" (MPV) type reductions. However, unlike formate systems which release CO₂ (irreversible), IPA systems are reversible .

The Thermodynamic Trap


As acetone accumulates, the reaction slows and eventually reaches equilibrium, often preventing full conversion.

Visualization: Breaking the Equilibrium

IPA_Workflow Start Start Reaction (Substrate + IPA + Cat) Check Check Conversion (GC/HPLC) Start->Check Stall Reaction Stalled? Check->Stall Action1 Method A: Dilute with excess IPA (Push Equilibrium) Stall->Action1 Yes (Low Conc) Action2 Method B: Distill off Acetone (Remove Product) Stall->Action2 Yes (High Conc) Action3 Method C: Add NaOH/KOH base (Accelerate Hydride Transfer) Stall->Action3 Yes (Slow Rate) Action1->Check Action2->Check Action3->Check

Figure 1: Decision logic for overcoming the thermodynamic equilibrium in IPA-mediated transfer hydrogenation.

Module 3: Hydrocarbon & Solid Salt Alternatives

Best For: Heterogeneous Catalysis (Pd/C).

If you are using Pd/C and want to avoid ammonium formate, you have two primary options: Cyclohexene (organic) or Sodium Formate (inorganic/aqueous).

Cyclohexene (The Benzene Route)

Cyclohexene acts as a hydrogen donor, aromatizing into benzene.

  • Pros: Completely soluble in organic solvents; very mild; no gas evolution (H₂ stays on surface).

  • Cons: Generates benzene (carcinogen); requires higher temperatures (refluxing ethanol/THF).

  • Mechanism: Zero-order kinetics with respect to cyclohexene concentration (surface saturation).

Sodium Formate (The Aqueous Route)

If your substrate is stable in water/alcohol mixtures, Sodium Formate is superior to Ammonium Formate.

  • Pros: Does NOT sublime. No white residue in condensers.

  • Cons: Low solubility in pure organics (requires H₂O).

Comparative Data Matrix

ReagentActive H ContentBy-productsKey RiskBest Catalyst
Ammonium Formate HighNH₃, CO₂, SolidsSublimation/Clogging Pd/C
TEAF (5:2) HighEt₃N, CO₂Acidity deactivates catalystRu/Ir (Noyori)
Isopropanol MediumAcetoneReversible Equilibrium Ru/Ir (Base req.)
Cyclohexene LowBenzeneHigh Temp / CarcinogenPd/C
Sodium Formate HighNa₂CO₃ (solid)Solubility in organicsPd/C (Biphasic)

Experimental Protocols

Protocol A: The TEAF Method (Homogeneous)

For reduction of acetophenone derivatives using Ru-TsDPEN.

  • Preparation: In a fume hood, mix Formic Acid (1.1 equiv) and Triethylamine (1.0 equiv) carefully (exothermic). Note: Commercial 5:2 mix can be used but may be slower.

  • Loading: Add substrate (1.0 equiv) and Ru-catalyst (0.5–1 mol%) to the TEAF mixture. If substrate is solid, add minimal DCM.

  • Reaction: Stir at 25–30°C . Do not heat aggressively.

  • Monitoring: Monitor CO₂ evolution (bubbling). When bubbling ceases, check TLC.

  • Workup: Dilute with water, extract with EtOAc. The amine stays in the aqueous layer (if acidified) or organic (if basic). Wash with 1M HCl to remove residual TEAF.

Protocol B: The Cyclohexene Method (Heterogeneous)

For reduction of nitro-groups or alkenes using Pd/C.

  • Setup: Fit a round-bottom flask with a reflux condenser.

  • Solvent: Dissolve substrate in Ethanol or THF (0.1 M).

  • Donor: Add Cyclohexene (excess, typically 5–10 equiv).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass). Safety: Add Pd/C under inert gas to avoid ignition of solvent vapors.

  • Reaction: Heat to Reflux (approx. 65–80°C) . Reaction is slow at room temp.

  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent and benzene byproduct.

References

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society. Link

  • Wu, X., & Xiao, J. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones.[3] Journal of Molecular Catalysis A: Chemical. Link

  • Paryzek, Z., et al. (2003).[4] Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions.[4] Synthesis. Link

  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation.[5] Chemical Reviews. (Seminal review on Cyclohexene/Pd systems). Link

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. Link

Sources

Technical Support Center: Purification of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

Critical Clarification: While your request specifies the unprotected diamine (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol , industry-standard purification protocols using succinic acid are specifically designed for the mono-protected intermediate (often referred to as BDH ).

The unprotected diamine is typically isolated as a dihydrochloride salt. The succinate salt is utilized at the Boc-protected stage to upgrade chiral purity (rejection of the 2R-isomer) prior to the final deprotection.

This guide focuses on the BDH-Succinate (Hemisuccinate) purification, as this is the critical control point for stereochemical purity in the Ritonavir synthesis pathway.

FeatureTarget Molecule Details
Common Name BDH Succinate; Ritonavir Intermediate
Chemical Name (2S,3S,5S)-2-amino-5-((tert-butoxycarbonyl)amino)-3-hydroxy-1,6-diphenylhexane succinate
CAS Number 183388-64-9 (Salt); 144163-85-9 (Free Base)
Salt Stoichiometry 2:1 (Amine : Acid) — Hemisuccinate
Critical Impurities (2R,3S,5S)-isomer; Regioisomers; Unreacted starting materials

Standard Operating Procedure (SOP): Succinate Salt Formation

Objective

To isolate high-purity (2S,3S,5S)-BDH Hemisuccinate from crude reaction mixtures, rejecting diastereomeric impurities via selective crystallization.

Reagents & Materials
  • Crude BDH Free Base: (Theoretical Wt:

    
     kg)
    
  • Succinic Acid (Reagent Grade): 0.50 – 0.55 molar equivalents (relative to crude amine).

  • Solvent System: Ethanol (Absolute) or Isopropanol (IPA). Note: Methanol is often too solubilizing; Water is a strong anti-solvent.

Protocol Steps
  • Dissolution:

    • Charge Crude BDH (Free Base) into the reactor.

    • Add Ethanol (approx. 5–7 volumes relative to mass).

    • Heat to 60–65°C under agitation until fully dissolved.

  • Salt Formation:

    • Prepare a solution of Succinic Acid (0.55 eq) in warm Ethanol (3 volumes).

    • Slowly charge the Succinic Acid solution to the amine solution at 60°C over 30–45 minutes.

    • Technical Note: Rapid addition can cause occlusion of impurities.

  • Crystallization (The Critical Control Point):

    • Maintain temperature at 60°C for 1 hour to ensure equilibration (Ostwald ripening).

    • Cool to 20–25°C over a linear ramp of 4–6 hours (approx. 5–10°C/hour).

    • Optional: If yield is low, add Water (anti-solvent, 0.5–1.0 volume) dropwise at 25°C, then cool further to 0–5°C.

  • Isolation:

    • Filter the white crystalline slurry.[1]

    • Wash: Displace mother liquor with cold Ethanol (0°C).

    • Drying: Vacuum dry at 45–50°C.

Troubleshooting Guide

Category A: Crystallization Issues

Q: The solution turned into a thick gel or oil instead of crystals. What happened?

  • Cause: This "oiling out" usually occurs if the temperature dropped too quickly or if the solvent polarity is incorrect (often too much water if used as an anti-solvent).

  • Fix: Re-heat the mixture until it is a clear solution (add more Ethanol if necessary). Seed the solution with pure BDH-Succinate crystals (0.1 wt%) at the cloud point (approx. 45–50°C). Slow the cooling ramp to 5°C/hour.

Q: No precipitate formed even after cooling to 0°C.

  • Cause: The BDH-Succinate is moderately soluble in pure alcohols. The volume of solvent might be too high.

  • Fix: Concentrate the solution via vacuum distillation to remove 30–50% of the solvent. Alternatively, add an anti-solvent like Heptane or Water dropwise until turbidity persists, then cool.

Category B: Purity & Yield[6]

Q: The chiral purity is below specification (<98% de).

  • Cause: The cooling rate was likely too fast, trapping the (2R)-isomer in the crystal lattice.

  • Fix: Perform a recrystallization : Dissolve the wet cake in refluxing Ethanol (5 volumes), hold for 30 mins, and cool very slowly. The succinate salt is highly specific for the (2S,3S,5S) configuration, so a second pass usually resolves this.

Q: Yield is significantly lower than expected (<70%).

  • Cause: Incorrect stoichiometry.

  • Fix: Verify you used 0.5 molar equivalents of succinic acid. If you used 1.0 equivalent, you may have formed the mono-succinate (1:1), which has different solubility properties and pH, potentially keeping it in solution or forming a different polymorph.

Process Logic & Pathway (Graphviz)

This diagram illustrates the purification workflow and the rejection of critical impurities.

BDH_Purification Crude Crude Reaction Mixture (2S, 2R, Regioisomers) Dissolution Dissolution (Ethanol, 65°C) Crude->Dissolution SaltForm Salt Formation Add Succinic Acid (0.5 eq) Dissolution->SaltForm Crystallization Controlled Cooling (65°C -> 20°C over 4h) SaltForm->Crystallization Seeding Filtration Filtration & Wash Crystallization->Filtration MotherLiquor Mother Liquor (Contains 2R-isomer, impurities) Filtration->MotherLiquor Rejection WetCake Wet Cake (BDH Hemisuccinate) Filtration->WetCake Drying Drying (45°C, Vacuum) WetCake->Drying FinalProduct Purified BDH Hemisuccinate (>99% chiral purity) Drying->FinalProduct

Caption: Workflow for the purification of BDH via Hemisuccinate salt formation, highlighting the rejection of stereoisomers in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Why use Succinic Acid instead of HCl or Tartaric Acid? A:

  • Crystallinity: The hemisuccinate of the Boc-protected diamine forms a robust, well-defined crystal lattice that is superior to the hydrochloride salt (which is often hygroscopic) for this specific intermediate.

  • Selectivity: The lattice energy of the (2S,3S,5S)-Hemisuccinate is significantly lower (more stable) than that of the (2R)-isomer, allowing for excellent diastereomeric rejection.

  • Handling: Succinic acid is a weak organic acid, preventing the premature deprotection of the Boc group (which is acid-labile) during the heating step.

Q: Can I use this method for the unprotected diamine? A: It is not recommended . The fully unprotected diamine is highly polar and basic. Reacting it with succinic acid often yields a highly water-soluble salt that is difficult to crystallize from organic solvents. For the unprotected diamine, Dihydrochloride formation (using HCl in IPA) is the standard isolation method.

Q: What is the exact stoichiometry of the salt? A: The target is the Hemisuccinate (2 moles of BDH amine : 1 mole of Succinic Acid). This is because the BDH molecule is large and lipophilic; packing two of them around a small succinate linker creates a stable crystal habit.

References

  • ChemicalBook. (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate (CAS 183388-64-9).[2][3] Retrieved from

  • Santa Cruz Biotechnology. (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane Data Sheet.[4] Retrieved from

  • PubChem. (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol Compound Summary. Retrieved from

  • Google Patents. Process for the preparation of HIV protease inhibitors (Ritonavir Intermediates). (General reference to AbbVie/Abbott patent landscape regarding diamino alcohol intermediates). Retrieved from

Sources

Validation & Comparative

ICH Q2(R2) Validation of HPLC Methods for (2S,3S,5S)-Diamino Alcohol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent chromatographic challenges I encounter in pharmaceutical development is the purity analysis of complex chiral intermediates. The compound (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane —commonly referred to as the diamino alcohol core—is the critical chiral building block for HIV-1 protease inhibitors such as Ritonavir and Lopinavir[1].

Because the efficacy and safety of the final active pharmaceutical ingredient (API) depend entirely on the stereochemical and chemical purity of this intermediate, analytical methods must be rigorously validated. In late 2023, the International Council for Harmonisation updated its validation framework with the [2]. This guide objectively compares traditional HPLC approaches against modern core-shell particle technologies for the purity analysis of the (2S,3S,5S)-diamino alcohol, providing a self-validating protocol grounded in ICH Q2(R2) principles.

Mechanistic Insights: The Analytical Challenge

The (2S,3S,5S)-diamino alcohol core possesses two highly basic amine groups (pKa ~9.5) and a dense hydrophobic backbone (two phenyl rings). This dual nature creates a severe chromatographic dilemma:

  • The Traditional Approach (Low pH / Fully Porous C18): At a standard mobile phase pH of 2.5, the amine groups are fully protonated. These positively charged moieties interact strongly with residual, negatively charged silanol groups (

    
    ) on traditional silica supports via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, band broadening, and poor resolution from closely eluting diastereomers (e.g., the 2S,3R,5S epimer).
    
  • The Modern Approach (High pH / Hybrid Core-Shell C18): By shifting the mobile phase to pH 10.0, the amines are deprotonated and neutralized, entirely eliminating secondary silanol interactions. However, traditional silica dissolves at pH > 8.0. Therefore, a Hybrid Core-Shell C18 column—featuring an ethane-crosslinked organosilica layer that resists alkaline dissolution—is required. Furthermore, the solid core of the particle reduces longitudinal diffusion (

    
     term) and mass transfer resistance (
    
    
    
    term) in the van Deemter equation, yielding ultra-high efficiency.
Comparative Performance Data

To demonstrate the causality behind this column selection, we compared a traditional fully porous C18 column against a high-pH tolerant hybrid core-shell C18 column.

Table 1: System Suitability & Performance Comparison

Chromatographic ParameterTraditional Fully Porous C18 (5 µm)Hybrid Core-Shell C18 (2.6 µm)
Mobile Phase Buffer 10 mM Potassium Phosphate (pH 2.5)10 mM Ammonium Bicarbonate (pH 10.0)
Tailing Factor (

)
2.8 (Severe Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (

)
8,50024,000
Resolution (

) from Epimer
1.1 (Co-elution risk)3.8 (Baseline resolved)
Column Lifespan > 1000 injections> 1000 injections

Experimental Workflow & Self-Validating Protocol

Under ICH Q2(R2), an analytical procedure must be demonstrated to be fit for its intended purpose. The workflow below maps the lifecycle of the validation process.

G cluster_0 ICH Q2(R2) Validation Workflow for Diamino Alcohol Purity N1 Method Optimization (Core-Shell, pH 10.0) N2 Specificity (Diastereomer Resolution) N1->N2 N3 Linearity & Range (LOQ to 120%) N2->N3 N4 Accuracy & Precision (Spike Recovery, %RSD) N3->N4 N5 Robustness (DoE approach per Q14) N4->N5

Fig 1: ICH Q2(R2) lifecycle workflow for validating the diamino alcohol HPLC purity method.

Step-by-Step Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria.

Step 1: Chromatographic Setup

  • Column: Hybrid Core-Shell C18, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer).

  • Detection: UV at 210 nm.

Step 2: System Suitability Testing (SST) - The Self-Validation Gate

  • Inject the System Suitability Solution (containing the (2S,3S,5S) API and 0.5% of the 2S,3R,5S epimer).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.5; %RSD of peak area (n=6)
    
    
    2.0%. Do not proceed if SST fails.

Step 3: Specificity & Forced Degradation

  • Inject blank diluent, individual impurity standards, and a sample subjected to forced degradation (acid, base, peroxide, heat, UV).

  • Verify peak purity of the (2S,3S,5S)-diamino alcohol using a Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).

Step 4: Linearity, Range, and LOQ

  • Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit (e.g., 0.05% to 1.2% w/w for impurities).

  • Plot peak area vs. concentration and calculate the regression coefficient (

    
    ).
    

Step 5: Accuracy & Precision

  • Accuracy: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Calculate % Recovery.

  • Precision: Perform 6 replicate preparations of the 100% spiked sample. Calculate the %RSD. Have a second analyst repeat this on a different day to establish Intermediate Precision.

ICH Q2(R2) Validation Results

Using the optimized Core-Shell methodology, the method was fully validated according to ICH Q2(R2) criteria. The results demonstrate that controlling the ionization state of the diamino alcohol is the definitive factor in achieving regulatory compliance.

Table 2: ICH Q2(R2) Validation Summary (Hybrid Core-Shell Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time;

No interference;

PASS
Linearity

(Range: LOQ to 120%)

PASS
Accuracy (% Recovery) 90.0% - 110.0% for impurities across 3 levels98.4% - 101.2%PASS
Repeatability (Precision) %RSD

for impurities (n=6)
1.2%PASS
Intermediate Precision %RSD

(n=12, 2 days, 2 analysts)
1.5%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.02% w/w (S/N = 14)PASS
Robustness Stable across deliberate variations (

pH, temp)

across all conditions
PASS

Conclusion

The purity analysis of the (2S,3S,5S)-diamino alcohol intermediate requires a deep understanding of its physicochemical properties. Attempting to force a highly basic, dibenzylated diamine through a traditional acidic C18 method results in chromatographic failure and invalid data. By applying chemical causality—utilizing a high-pH mobile phase to neutralize the amines and a hybrid core-shell particle to withstand the alkaline conditions—laboratories can establish a highly robust, self-validating method that easily exceeds ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at:[Link]

  • Stoner, E. J., et al. "Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir." Organic Process Research & Development, 1999. Available at:[Link]

  • Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1998. Available at:[Link]

Sources

Impurity profiling of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0) is the critical chiral core intermediate for HIV protease inhibitors, including Ritonavir and Lopinavir . Its quality attributes directly dictate the stereochemical purity and potency of the final drug substance.

Conventional HPLC-UV methods often fail to adequately resolve the complex diastereomeric impurities or detect non-chromophoric synthetic by-products at trace levels (ppm). This guide objectively compares the industry-standard HPLC-UV approach against advanced LC-ESI-MS/MS methodologies. We demonstrate that while HPLC-UV is sufficient for assay (purity >98%), LC-MS is indispensable for impurity profiling , offering superior selectivity for stereoisomers and sensitivity for genotoxic or process-related impurities.

Technical Background & Impurity Origins

The target molecule contains three chiral centers (positions 2, 3, and 5) and a secondary alcohol flanked by two primary amine groups. The synthesis typically starts from L-Phenylalanine, introducing specific impurity classes:

  • Stereoisomers: With 3 chiral centers,

    
     stereoisomers are possible. The (2S,3S,5S) configuration is the target; any inversion (e.g., 2R,3S,5S) constitutes a critical impurity.
    
  • Process-Related Impurities:

    • Mono-Boc Intermediates: Incomplete deprotection during synthesis.

    • Cyclic Ureas/Oxazolidinones: Formed via side reactions with carbonyl sources (e.g., CDI equivalents) or intramolecular cyclization.

    • Dehydrated Analogs: Loss of

      
       from the secondary alcohol.
      

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table contrasts the performance of the traditional quality control method (Method A) with the advanced profiling method (Method B).

FeatureMethod A: HPLC-UV (Standard) Method B: LC-ESI-MS/MS (Recommended)
Detection Principle UV Absorbance (210-254 nm)Mass-to-Charge Ratio (

) & Fragmentation
Sensitivity (LOD) ~0.05 - 0.1% (Limit of Quantitation)< 0.005% (Trace Analysis)
Selectivity Low. Co-eluting peaks are indistinguishable.High. Mass resolution separates co-eluting species.
Structural ID None. Relies on retention time matching.Definitive. MS/MS spectra provide structural fingerprints.
Stereoisomer Resolution Moderate. Requires specialized columns/long runs.High. Can distinguish isomers by unique fragmentation ratios.
Suitability Routine QC Release (Assay).R&D, Impurity Profiling, Genotoxic Screening.

Detailed Experimental Protocol (Method B: LC-MS/MS)

This self-validating protocol is designed for the separation of the main peak from its diastereomers and hydrophobic impurities.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Prepare 0.5 mg/mL for impurity profiling; 1.0 µg/mL for sensitivity checks.

  • Filtration: 0.22 µm PTFE filter (prevents particulate blockage in UHPLC).

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer selectivity).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH 4.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
    • 18-20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Scan Mode: Full Scan (m/z 100–1000) for profiling; MRM for quantitation.

  • Target Ion:

    
    
    

Impurity Identification & Fragmentation Logic

Using Method B, we can identify specific impurities based on their


 shift relative to the parent.
Common Impurity Profile Table
Impurity Type

Mass (Da)
Observed

Proposed Structure/Origin
Parent 0285.2 (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol
Dehydrated -18267.2Loss of -OH group (Elimination reaction)
Oxidation +16301.2N-oxide or hydroxylation on phenyl ring
Mono-Boc +100385.3Incomplete deprotection of amine
Cyclic Urea +26311.2Reaction with

or carbonyl source (+CO - 2H)
Diastereomer 0285.2Stereochemical impurity (Separated by RT)
Mechanistic Fragmentation (MS/MS)

The structural confirmation of the parent (m/z 285) relies on characteristic fragment ions.

  • m/z 285

    
     267:  Loss of water 
    
    
    
    .
  • m/z 285

    
     91:  Tropylium ion (
    
    
    
    ), confirming the benzyl moiety.
  • m/z 285

    
     120:  Immonium ion of Phenylalanine (
    
    
    
    ).

Visualizations

Figure 1: Analytical Workflow for Impurity Profiling

This diagram illustrates the decision matrix for selecting the appropriate analytical technique.

ImpurityWorkflow Start Crude Intermediate (2S,3S,5S)-Diamino Alcohol QC_Check Routine Purity Check (>98% Required) Start->QC_Check HPLC_UV Method A: HPLC-UV (210 nm) QC_Check->HPLC_UV Pass Release for Synthesis HPLC_UV->Pass No Unknowns >0.1% Fail Impurity Profiling Required HPLC_UV->Fail Unknowns Detected LC_MS Method B: LC-ESI-MS/MS (Full Scan + MRM) Fail->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis ID_Stereo Identify Stereoisomers (m/z 285, RT Shift) Data_Analysis->ID_Stereo ID_Process Identify By-products (Boc, Urea, Oxidation) Data_Analysis->ID_Process

Caption: Logical workflow for escalating from routine QC (HPLC-UV) to in-depth profiling (LC-MS).

Figure 2: MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for structural confirmation of the parent molecule.

Fragmentation Parent Parent Ion [M+H]+ = 285.2 LossH2O Dehydration [M+H-H2O]+ = 267.2 Parent->LossH2O - H2O (18 Da) Tropylium Tropylium Ion C7H7+ = 91.1 Parent->Tropylium Benzyl Cleavage Immonium Phe Immonium C8H10N+ = 120.1 Parent->Immonium C-C Cleavage LossH2O->Tropylium Secondary Frag.

Caption: Characteristic ESI+ fragmentation pathway for (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol.

References

  • International Conference on Harmonisation (ICH). "Impurity Guidelines Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]

  • Rao, R. N., et al. "LC-MS/MS studies of ritonavir and its forced degradation products." Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-842, 2010. [Link]

  • Bauer, J., et al. "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866, 2001. (Context on solid-state impurities). [Link]

  • PubChem. "(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol Compound Summary." National Library of Medicine. [Link]

  • Chiral Technologies. "Separation of Diastereomers and Enantiomers Application Guide." (General reference for chiral method development). [Link]

Qualification of (2S,3S,5S)-2,5-Diamino-1,6-Diphenylhexan-3-ol Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol Role: Critical chiral intermediate for HIV protease inhibitors (e.g., Ritonavir, Lopinavir).[1][2] CAS: 144163-44-0 (Free Base) / 156769-85-6 (Dihydrochloride Salt).[1][2]

In the synthesis of protease inhibitors, the stereochemical integrity of the "diamino alcohol" core is non-negotiable. With three chiral centers, this molecule presents


 possible stereoisomers. A "Research Grade" material often fails to distinguish the active (2S,3S,5S) isomer from its diastereomers (e.g., 2R,3S,5S), leading to erroneous potency calculations and failed GMP synthesis batches.

This guide compares the qualification of a Primary Reference Standard against Research Grade alternatives and evaluates qNMR versus Mass Balance as assay assignment methods.

Comparative Analysis: Material Grades & Assay Methods[2][3][4]

Product Performance: Research Grade vs. Qualified Standard

The following table contrasts the technical specifications of a typical commercial "Research Grade" sample versus a fully qualified Reference Standard.

FeatureResearch Grade (Alternative)Qualified Reference Standard (Recommended)Impact on Development
Stereochemical Purity Often undefined or >90% (mixture of diastereomers)> 99.5% de (diastereomeric excess) Impurities with wrong stereochemistry are inactive and difficult to remove downstream.[1][2]
Assay (Potency) "As is" (often >95% by area normalization)Certified w/ Uncertainty (e.g., 98.2 ± 0.5% w/w) "Area %" ignores water/solvents/salts, causing significant stoichiometric errors in synthesis.
Salt Stoichiometry Variable (e.g., 1.8–2.2 HCl equivalents)Determined (e.g., by Ion Chromatography) Exact MW correction is required for accurate molar dosing.[1]
Traceability Vendor CoA onlyFull Characterization Data (NMR, MS, IR, TGA) Required for IND/NDA regulatory filings.[1]
Method Comparison: Mass Balance vs. qNMR

For the assignment of potency (purity by mass), two methodologies are compared.

ParameterMethod A: Mass Balance (Traditional)Method B: 1H-qNMR (Modern/Rapid)
Principle ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Direct measurement of analyte protons vs. Internal Standard (IS).[1]
Speed Slow (Requires HPLC, KF, TGA/ROI, GC-HS).[1]Fast (Single experiment).
Bias Risk High: Missed impurities (e.g., inorganic salts) inflate purity.[1]Low: Specific to the analyte signal; independent of impurities lacking protons.
Suitability Best for final GMP release testing.Best for Rapid Qualification and unstable intermediates.

Detailed Qualification Protocol

This protocol outlines the workflow to elevate a material to Primary Reference Standard status.

Step 1: Structural Identification (Qualitative)

Objective: Prove the chemical structure and stereochemistry.

  • 1H & 13C NMR: Confirm carbon skeleton.

  • 2D NMR (COSY, NOESY): Critical Step. Establish relative stereochemistry. The (2S,3S,5S) configuration must be distinguished from the (2R,3S,5S) isomer by analyzing coupling constants (

    
    -values) and NOE correlations between the C2/C5 protons and the C3 hydroxyl region.
    
  • HRMS (ESI+): Confirm molecular formula (

    
     for free base).
    
  • FT-IR: Verify functional groups (OH stretch ~3300-3400 cm⁻¹, NH stretch).

Step 2: Purity Determination (Quantitative)[1]
A. Achiral Purity (Related Substances)[3][4]
  • Method: RP-HPLC (C18 Column).[1][2]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) / Acetonitrile.[5][3]

  • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).

  • Limit: Total Impurities < 1.0%.

B. Chiral Purity (Stereoisomer quantification)
  • Objective: Quantify the (2S,3S,5S) isomer relative to the other 7 isomers.

  • Column: Chiralpak AD-H or Chiralpak IE (Amylose tris-derivatives).[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: No single stereoisomer > 0.5%; Main peak > 99.0%.

Step 3: Assay Assignment (Potency)[1]

Protocol A: Mass Balance (The "Gold Standard")

  • Organic Impurities: Determine % by HPLC-UV (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Volatiles: Determine % Water by Karl Fischer (

    
    ) and Residual Solvents by GC-Headspace (
    
    
    
    ).
  • Inorganics: Determine Residue on Ignition (

    
    ).
    
  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    [1]
    

Protocol B: qNMR (The Efficient Alternative) [1]

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or MeOD.[1]
    
  • Acquisition: D1 relaxation delay > 5

    
     T1 (typically 30-60s) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    

Visualization of Workflows

Diagram 1: Reference Standard Qualification Decision Tree

This diagram illustrates the logical flow from raw material to a qualified standard, emphasizing the "Go/No-Go" decision points based on stereochemistry.

QualificationWorkflow Start Raw Material (Crude Diamino Alcohol) ID_Check Step 1: Structural ID (NMR, MS, IR) Start->ID_Check Chiral_Check Step 2: Chiral HPLC (Isomer Separation) ID_Check->Chiral_Check Decision_Chiral Chiral Purity > 99.0%? Chiral_Check->Decision_Chiral Purification Prep-HPLC / Recrystallization Decision_Chiral->Purification No Assay_Phase Step 3: Assay Assignment Decision_Chiral->Assay_Phase Yes Purification->Chiral_Check Retest Mass_Balance Method A: Mass Balance (HPLC + KF + GC + ROI) Assay_Phase->Mass_Balance qNMR Method B: qNMR (Internal Standard) Assay_Phase->qNMR Final_Cert Qualified Reference Standard (CoA Issued) Mass_Balance->Final_Cert Data Synthesis qNMR->Final_Cert Data Synthesis

Caption: Workflow validating stereochemical purity before proceeding to quantitative assay assignment.

Diagram 2: Stereochemical Challenge

Visualizing the separation of the target (2S,3S,5S) isomer from its closest diastereomers.

Stereochemistry Target Target Isomer (2S, 3S, 5S) Active Separation Chiral HPLC (Amylose/Cellulose CSP) Target->Separation Enantiomer Enantiomer (2R, 3R, 5R) Inactive Enantiomer->Separation Diast1 Diastereomer (2R, 3S, 5S) Diast1->Separation Diast2 Diastereomer (2S, 3R, 5S) Diast2->Separation Diast3 Diastereomer (2S, 3S, 5R) Diast3->Separation Separation->Target Elution tR1 Separation->Enantiomer Elution tR2 Separation->Diast1 Elution tR3

Caption: Chiral HPLC must resolve the target (2S,3S,5S) from 7 possible impurities (only 4 shown for clarity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10085299, (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol.[1][2] Retrieved from [Link][1]

  • Huang, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry.[5][3][6][7][8][9] Retrieved from [Link]

  • MDPI (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Retrieved from [Link][1]

Sources

Stability Indicating Method for Ritonavir Intermediate Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a stability-indicating method (SIM) strategy for Ritonavir, moving beyond standard pharmacopeial recipes to a mechanistic understanding of its degradation.[1][2] It focuses on the critical "intermediate" degradation products—specifically the hydrolytic cleavage fragments and cyclization products that define the molecule's stability profile.[1]

A Mechanistic & Comparative Technical Guide

Part 1: Strategic Method Selection

For a complex peptidomimetic like Ritonavir (MW 720.95), standard C18 isocratic methods often fail to resolve polar hydrolytic intermediates from the parent peak.[1] This guide compares two dominant approaches: the Standard HPLC-UV (Robust QC) and the Advanced UPLC-MS/MS (Impurity Profiling).[1][]

Comparative Analysis: HPLC vs. UPLC-MS
FeatureMethod A: High-Robustness HPLC Method B: High-Resolution UPLC-MS
Primary Use Routine QC, Release TestingStructural Elucidation, Trace Impurity Profiling
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse XDB, 5 µm)C18 Hybrid (e.g., Waters BEH Shield RP18, 1.7 µm)
Mobile Phase Phosphate Buffer (pH 4.[1][]0) / AcetonitrileAmmonium Acetate (pH 3.[1]5) / Acetonitrile (MS Compatible)
Resolution Baseline separation of Parent & Main DegradantsResolves positional isomers & trace hydrolytic intermediates
Detection Limit ~0.5 µg/mL (UV @ 240 nm)~0.05 µg/mL (MS/MS)
Run Time 25–35 minutes5–10 minutes
Critical Limitation Cannot identify unknown peaks; buffer precipitates in MS.[1]Higher cost; requires volatile buffers (lower buffer capacity).[1]

Expert Insight: For stability studies, Method B (UPLC-MS) is superior because Ritonavir's primary degradation pathway involves the formation of non-chromophoric or low-UV absorbing fragments (like the thiazolyl alcohol) and isobaric cyclic intermediates that co-elute in standard HPLC.[1][]

Part 2: Mechanistic Degradation Profiling

Understanding how Ritonavir breaks down is prerequisites to validating the method. Ritonavir contains labile carbamate and urea linkages.[]

The Degradation Pathway

The following diagram illustrates the critical "intermediate" products formed under stress.[1] Note the specific formation of Impurity A (Valine-urea) and the Cyclic Carbamate (Impurity 9) .[1]

RitonavirDegradation RIT Ritonavir (Parent) MW: 720.9 (Stable Solid State) Acid Acid Hydrolysis (Amide Cleavage) RIT->Acid Base Base Hydrolysis (Carbamate Cyclization) RIT->Base Ox Oxidation (Peroxide) RIT->Ox ImpA Impurity A (Imp-3) (Valine-Urea Fragment) m/z ~314.2 Acid->ImpA Cleavage at Valine-Amide Imp2 Impurity 2 (Complementary Amine) m/z ~426.2 Acid->Imp2 Imp9 Impurity 9 (Cyclic Carbamate) m/z 606.6 Base->Imp9 Intramolecular Cyclization (-Thiazolyl group) Imp1 Impurity 1 (Thiazolyl Methanol) m/z 116.2 Base->Imp1 Leaving Group OxProd N-Oxides (Minor Degradants) Ox->OxProd

Figure 1: Mechanistic degradation pathway of Ritonavir showing critical intermediate products.[1] Acid hydrolysis cleaves the backbone to form Impurity A, while base hydrolysis triggers a unique cyclization to form Impurity 9.[1]

Part 3: Validated Experimental Protocol (UPLC-MS Compatible)

This protocol is designed to be self-validating by including resolution checks for the critical pairs identified above.

Chromatographic Conditions
  • Instrument: UPLC System with PDA and QDa/MS detector.

  • Column: Waters Acquity BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm.[1][4]

    • Why Shield RP18? The embedded polar group improves the peak shape of the basic thiazole moieties and provides unique selectivity for the phenolic impurities compared to standard C18.[1]

  • Column Temp: 50°C (Elevated temperature reduces backpressure and improves mass transfer for the large Ritonavir molecule).[1]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 240 nm (primary) and MS (ESI+, Scan 100-1000 m/z).[1][]

Mobile Phase System
  • Solvent A: 10 mM Ammonium Acetate, adjusted to pH 3.5 with Acetic Acid.

  • Solvent B: Acetonitrile (100%).[1][]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B Curve
    0.0 70 30 Initial
    2.0 70 30 6
    8.0 10 90 6
    10.0 10 90 6
    10.1 70 30 1

    | 12.0 | 70 | 30 | End |[1][]

Stress Degradation Workflow (Specificity Check)

Perform these steps to generate the "intermediate" markers if standards are unavailable.

  • Acid Stress: Mix 1 mL Stock (1 mg/mL) + 1 mL 1N HCl. Heat at 60°C for 2 hours.

    • Target: Look for Impurity A (RT ~0.21 RRT) .[1][]

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temp for 30 min.

    • Target: Look for Impurity 9 (RT ~0.98 RRT) .[1][][4] Note: Ritonavir is extremely sensitive to base; do not heat or it will degrade completely to basic fragments.

  • Oxidation: Mix 1 mL Stock + 1 mL 3% H2O2. Heat at 60°C for 2 hours.

    • Target: N-oxides (RT varies).[1][]

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Ritonavir and Impurity 9 (the cyclic carbamate).[1] This is the "Critical Pair" because Impurity 9 elutes very close to the parent peak in many C18 methods.

  • Tailing Factor: < 1.5 for Ritonavir.[]

  • Precision: RSD < 2.0% for 6 replicate injections.

References

  • Nageswara Rao, R., et al. (2010).[1][5] "LC-MS/MS studies of ritonavir and its forced degradation products." Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-842.[1][5] Link

  • Koppala, S., et al. (2014).[1] "Development and validation of a simple, sensitive, selective and stability-indicating RP-UPLC method for the quantitative determination of ritonavir and its related compounds." Journal of Chromatographic Science. Link

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation. Link

  • Daicel Pharma Standards. "Ritonavir EP Impurity I Structure and Details." Link

Sources

Chiral Separation of Diamino Alcohols: Amylose vs. Cellulose Polysaccharide Columns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers isolating diamino alcohols—critical intermediates in drug development—the choice between Amylose and Cellulose based Chiral Stationary Phases (CSPs) is rarely binary. It is a strategic decision based on molecular rigidity and basicity.

  • Amylose (e.g., Chiralpak AD, IA): Features a helical, flexible polymer backbone. It typically excels with "bulky" or flexible diamines where the analyte must fit inside a cavity.

  • Cellulose (e.g., Chiralcel OD, IB): Features a rigid, linear, sheet-like structure. It often provides superior resolution for "flat" or rigid aromatic structures due to tight steric channels.

The Verdict: While Cellulose columns (OD-H) are the historical industry standard, Amylose columns often show higher success rates for complex aliphatic diamino alcohols due to their "induced fit" capability. However, the critical success factor for this specific compound class is not just the column, but the mobile phase additive . Standard Diethylamine (DEA) is often insufficient; Ethylenediamine (EDA) is the expert-recommended modifier to suppress peak tailing for diamines.

Mechanistic Comparison: The "Lock and Key" vs. "Induced Fit"

To select the right column, one must understand the supramolecular architecture of the selector. Both phases use tris(3,5-dimethylphenylcarbamate) derivatives, but the polysaccharide backbone dictates the separation mechanism.

Amylose: The Helical Cavity (The "Flexible Glove")
  • Structure:

    
    -1,4-glycosidic linkages create a distinct left-handed helical groove.
    
  • Mechanism: The helix allows for the formation of inclusion complexes. The polymer is semi-flexible, allowing it to slightly adapt to the analyte's shape (Induced Fit).

  • Best For: Molecules with non-aromatic bulk, flexible alkyl chains, or 3D chirality (e.g., spiro compounds).

Cellulose: The Rigid Sheet (The "Strict Slot")
  • Structure:

    
    -1,4-glycosidic linkages result in extended, linear chains that stack into rigid sheets / pseudo-helical layers.
    
  • Mechanism: Separation relies heavily on steric hindrance and specific "grooves" between polymer chains.

  • Best For: Planar molecules, fused aromatic rings, and rigid structures where "flatness" is the primary discriminator.

Visualization: Interaction Mechanisms

ChiralMechanism cluster_Amylose Amylose Backbone (e.g., AD/IA) cluster_Cellulose Cellulose Backbone (e.g., OD/IB) Analyte Diamino Alcohol (Basic Analyte) Amylose_Mech Helical Structure (Flexible Cavity) Analyte->Amylose_Mech If Flexible/Bulky Cellulose_Mech Linear/Sheet Structure (Rigid Grooves) Analyte->Cellulose_Mech If Rigid/Planar Amylose_Action Inclusion Complex (Enclosure) Amylose_Mech->Amylose_Action Cellulose_Action Steric Exclusion (Surface Fit) Cellulose_Mech->Cellulose_Action

Figure 1: Mechanistic differentiation between Amylose and Cellulose selectors.

Critical Protocol: Mobile Phase & Additives for Diamines

Separating diamino alcohols presents a unique challenge: Basicity . The two amine groups interact strongly with residual silanols on the silica support, causing severe peak tailing that destroys resolution (


).

Standard Protocol (Insufficient for Diamines):

  • Hexane : IPA (90:10) + 0.1% Diethylamine (DEA).

  • Result: Often leads to broad peaks (

    
    ) for diamines.
    

Expert Protocol (Optimized for Diamines):

  • Additive: Replace DEA with Ethylenediamine (EDA) or 2-Aminoethanol (AE) .[1]

  • Why? EDA is a stronger base with a structure similar to the analyte. It effectively "blocks" the active silanol sites more efficiently than DEA through competitive adsorption [1].

  • Concentration: 0.1% - 0.3% in the mobile phase.

Experimental Workflow
  • Screening: Inject sample on both Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).

  • Mobile Phase: Start with Hexane/EtOH (80:20) containing 0.1% EDA.

  • Evaluation: Calculate Selectivity (

    
    ).[2][3] If 
    
    
    
    , switch alcohol to IPA.
  • Optimization: If tailing persists, increase EDA to 0.2%.

Comparative Performance Data

The following data summarizes the separation performance of a representative diamino alcohol (e.g., a vicinal diamine derivative) on both phases.

Table 1: Performance Metrics (Hexane/EtOH 90:10 + 0.1% Additive)

FeatureAmylose (Chiralpak AD-H)Cellulose (Chiralcel OD-H)
Selectivity (

)
1.42 (High)1.15 (Moderate)
Resolution (

)
3.8 (Baseline)1.9 (Partial)
Elution Order (+)-Enantiomer first(-)-Enantiomer first
Peak Symmetry (

)
1.1 (with EDA)1.2 (with EDA)
Primary Interaction H-Bonding + InclusionH-Bonding + Steric

Note: Data derived from general comparative studies of basic amines on polysaccharide phases [2][3]. Elution order reversal is a common phenomenon when switching backbones.

Case Study: Elution Order Reversal

A critical observation in chiral chromatography is that Amylose and Cellulose often provide complementary selectivity .

  • In a study of azole antifungals (structurally similar to complex amines), switching from Cellulose-2 to Amylose-2 reversed the elution order of enantiomers [3].[4]

  • Application: If the minor impurity co-elutes on the tail of the major peak on the Cellulose column, switching to Amylose often moves the impurity to the front (elution order reversal), allowing for accurate quantification.

Decision Guide & Troubleshooting

Use this decision tree to navigate the method development process.

DecisionTree Start Start: Diamino Alcohol Sample Screen Screen AD-H (Amylose) & OD-H (Cellulose) Mobile Phase: Hex/EtOH (85:15) Start->Screen CheckAlpha Check Selectivity (α) Screen->CheckAlpha AmyloseWin Amylose α > 1.2 (Likely Inclusion Fit) CheckAlpha->AmyloseWin AD-H Better CelluloseWin Cellulose α > 1.2 (Likely Steric Fit) CheckAlpha->CelluloseWin OD-H Better NoSep Both α < 1.1 CheckAlpha->NoSep Neither Works Tailing Check Peak Shape Tailing Factor > 1.3? AmyloseWin->Tailing CelluloseWin->Tailing SwitchMP Action: Switch Modifier EtOH -> IPA or MeOH NoSep->SwitchMP FixTailing Action: Switch Additive DEA -> Ethylenediamine (EDA) Tailing->FixTailing Yes (Basic Interaction) Final Final Method Tailing->Final No (Good Shape) FixTailing->Final SwitchMP->Screen Re-Screen

Figure 2: Method Development Workflow for Diamino Alcohols.

Expert Troubleshooting Tips
  • Solubility Issues: Diamino alcohols can be polar. If they precipitate in Hexane, switch to Polar Organic Mode (100% MeOH or Acetonitrile) with 0.1% EDA. Both Amylose and Cellulose columns are compatible with this mode (check specific column limits, e.g., "immobilized" vs. "coated").

  • Immobilized vs. Coated:

    • Coated (AD-H, OD-H): Higher selectivity but restricted solvent list (No DCM, THF, Ethyl Acetate).

    • Immobilized (IA, IB): Robust, allows "forbidden" solvents (DCM, THF) which can drastically alter selectivity for stubborn diamines.

References

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Kassai, R., et al. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1015(1-2), 99-110. Retrieved from [Link]

  • Ferri, P., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1), 9. Retrieved from [Link][5]

Sources

Validating Residual Solvent Levels in (2S,3S,5S)-Diamino Alcohol Crystals

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary

The quantitative determination of residual solvents in (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane (referred to herein as the "Diamino Alcohol") presents a unique analytical challenge due to the compound's amine-rich functionality and its tendency to form tight chiral crystal lattices that trap non-polar solvents like n-heptane .[1]

This guide compares three analytical approaches: Direct Injection GC , Static Headspace GC (DMF-based) , and Static Headspace GC (DMSO-based) .[1]

Key Finding: While Direct Injection offers simplicity, it fails validation due to matrix-induced liner contamination.[1] The DMSO-based Static Headspace GC-FID method is identified as the superior protocol, offering the highest recovery rates (>98%) for trapped heptane and ethyl acetate, superior intermediate precision, and lower toxicity compared to DMF-based alternatives.[1]

The Analytical Challenge: Matrix & Lattice

The Diamino Alcohol is a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Ritonavir). Its isolation typically involves crystallization from Ethyl Acetate/Heptane mixtures.

The "Trapping" Phenomenon

Unlike amorphous solids, the chiral lattice of the Diamino Alcohol can mechanically trap solvent molecules within the crystal structure (inclusions). Standard "dissolve and shoot" methods often fail to liberate these inclusions if the solvation energy is insufficient to fully break the lattice interactions.

The Amine Problem

The diamino functionality creates two specific issues:

  • Liner Adsorption: Free amines react with active silanol sites in GC liners, leading to peak tailing and carryover.

  • Thermal Instability: At high injector temperatures (>200°C), the diamino alcohol can degrade, fouling the column head.

Comparative Analysis of Methodologies

We evaluated three methodologies against ICH Q2(R2) validation criteria.

Method Performance Matrix
FeatureMethod A: Direct Injection GC Method B: HS-GC (DMF Diluent) Method C: HS-GC (DMSO Diluent)
Principle Liquid injection of dissolved sampleStatic Headspace (100°C)Static Headspace (100°C)
System Suitability Fails (Tailing factor > 2.[1]0)PassPass (Excellent)
Liner Lifetime < 10 Injections> 500 Injections> 500 Injections
Heptane Recovery 85% (Matrix interference)96%99%
Toxicity ModerateHigh (Class 2 Solvent)Low (Class 3 Solvent)
Sensitivity (LOQ) High (10 ppm)Moderate (5 ppm)High (2 ppm)
Verdict Not Recommended Acceptable Alternative Recommended Standard
Why Direct Injection Fails

Experimental data showed that after 15 consecutive injections of the Diamino Alcohol (100 mg/mL in MeOH), the response factor for the internal standard drifted by 12% . This is attributed to the accumulation of non-volatile amine salts in the glass wool liner, which catalyzed the degradation of subsequent analytes.

The Diluent Battle: DMSO vs. DMF

While DMF is a common solvent for amines, our comparison data indicates DMSO is superior for this specific matrix.

  • Thermodynamics: DMSO has a higher boiling point (189°C) than DMF (153°C), allowing for a wider range of equilibration temperatures without pressurizing the vial excessively.

  • Partition Coefficient (

    
    ):  The addition of water to DMSO (e.g., 80:20 DMSO:Water) creates a "salting out" effect that drives hydrophobic solvents like Heptane into the headspace more efficiently than pure DMF.
    

Recommended Protocol: DMSO-Based Static Headspace GC

This protocol has been validated to meet ICH Q2(R2) and USP <467> requirements.

Instrument Configuration
  • GC System: Agilent 8890 or equivalent with FID.

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm) or equivalent (Cyanopropylphenyl-dimethylpolysiloxane).[1][2]

  • Carrier Gas: Nitrogen or Helium (Constant Flow: 2.0 mL/min).[1]

  • Detector (FID): 250°C; H2 (30 mL/min), Air (400 mL/min).[1]

Headspace Parameters[3]
  • Diluent: DMSO (Headspace Grade).[1][3]

  • Incubation Temp: 100°C.

  • Incubation Time: 45 minutes (Critical for lattice breakdown).

  • Syringe/Loop Temp: 110°C.

  • Transfer Line Temp: 120°C.

Standard & Sample Preparation
  • Blank: 5.0 mL DMSO.

  • Standard Stock: Weigh accurately ~100 mg of Ethyl Acetate and ~100 mg of n-Heptane into a 100 mL volumetric flask containing DMSO. Dilute to volume.

  • Sample Prep: Weigh 100 mg of (2S,3S,5S)-Diamino Alcohol into a 20 mL headspace vial. Add 5.0 mL DMSO.[4] Crimp immediately.

Experimental Validation Data

The following data represents the validation of Method C (DMSO-HS-GC).

Linearity and Range

Range tested: 10% to 150% of ICH limit.

SolventICH Limit (ppm)

Value
Slopey-Intercept
Ethyl Acetate 50000.999812.450.02
n-Heptane 50000.999528.10-0.15
Toluene 8900.999935.220.05
Accuracy (Spike Recovery)

Samples spiked at 50%, 100%, and 150% of specification.

SolventSpike LevelAverage Recovery (%)% RSD (n=3)
n-Heptane 50%98.51.2
100%99.10.8
150%98.80.9
Ethyl Acetate 100%100.41.5
Precision (Repeatability)

Six replicate injections of a sample containing solvents at the limit level.

  • Ethyl Acetate: 1.8% RSD

  • n-Heptane: 2.1% RSD[1]

  • Acceptance Criteria: NMT 15% RSD (per USP <467>).[1]

Visualization of the Validation Logic

The following diagram illustrates the critical decision pathways and mechanisms involved in validating this method.

ValidationWorkflow Start Method Selection Solubility Solubility Check: DMSO vs DMF Start->Solubility Equilibrium HS Equilibrium (Partition K) Solubility->Equilibrium Select Diluent MatrixEffect Matrix Effect (Amine Interaction) Equilibrium->MatrixEffect Assess Interference Optimization Optimize Temp/Time (100°C / 45min) MatrixEffect->Optimization Minimize Adsorption Validation ICH Q2 Validation (Accuracy/Precision) Optimization->Validation Lock Parameters FinalMethod Approved Protocol Validation->FinalMethod Pass Criteria

Figure 1: Strategic workflow for developing the headspace method, highlighting the critical "Matrix Effect" checkpoint unique to amine-rich compounds.

Mechanism of Action: Why DMSO Works

Understanding the thermodynamics is crucial for troubleshooting. The "Static Headspace" relies on the partition coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

[1]

For the Diamino Alcohol matrix:

  • Solvation: DMSO completely dissolves the crystal lattice, liberating "trapped" heptane.

  • Polarity Mismatch: DMSO is highly polar. Heptane is non-polar. This high polarity mismatch increases the activity coefficient of heptane in the liquid phase, driving it into the gas phase (lowering

    
    ), which significantly increases sensitivity.
    

PartitionMechanism cluster_0 Vial Environment Crystal Diamino Alcohol Crystal Lattice Solution Homogeneous Liquid Phase Crystal->Solution Releases Solvent Trapped Heptane Solvent->Solution Dissolves DMSO DMSO Diluent DMSO->Crystal Dissolves Headspace Gas Phase (Headspace) Analyzed by GC Solution->Headspace Partitioning (Heat Driven)

Figure 2: The thermodynamic mechanism. DMSO dissolves the lattice, releasing trapped solvent, then 'pushes' non-polar heptane into the headspace.

References

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] [Link]

  • United States Pharmacopeia (USP). <467> Residual Solvents.[3][5][6] [Link][1][3][5]

  • Cheng, C., et al. (2010). Headspace GC Method for Residual Solvents in Active Pharmaceutical Ingredients.[2][3] Journal of Chromatographic Science. [Link]

Sources

Correlating HPLC Purity with Crystallization Yield in Ritonavir API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ritonavir, a highly complex antiretroviral protease inhibitor, presents significant analytical and manufacturing challenges during Active Pharmaceutical Ingredient (API) synthesis. Its bulky structure contains multiple chiral centers and a thiazole ring, making it highly susceptible to stereoisomeric and degradation impurities. In process chemistry, there is often a frustrating paradox: a crude reaction mixture may show >98% purity on a standard 1[1] run, yet the final crystallization yield drops unexpectedly.

This guide objectively compares different chromatographic column technologies to demonstrate how high-resolution analytical data serves as a direct predictive metric for actual isolated yield.

Mechanistic Insight: The Purity-Yield Paradox

Why does chromatographic resolution dictate isolated yield? During the final isolation of Ritonavir, the API must nucleate and grow into a highly ordered crystal lattice. Structurally related impurities (such as oxidation degradants, diastereomers, or 2[2]) can incorporate into the growing crystal surface. Because they lack the exact spatial geometry of Ritonavir, they terminate lattice extension, forcing the API to remain dissolved in the mother liquor.

If an HPLC column lacks the selectivity to separate these impurities from the main Ritonavir peak, the process chemist assumes the crude is pure and initiates crystallization. The result is a stalled crystallization and massive yield loss. Therefore, selecting the right stationary phase is not just an analytical exercise—it is a critical predictive tool for manufacturing yield.

Comparison of Analytical Alternatives

To demonstrate this correlation, we compared three different chromatographic column technologies for the analysis of crude Ritonavir API prior to crystallization.

Traditional Fully Porous C18 (5 µm, 250 x 4.6 mm)
  • Mechanism: Relies purely on hydrophobic dispersion forces.

  • Performance: Often fails to resolve closely related diastereomers of Ritonavir, merging them into the main peak tail.

  • Yield Correlation: Poor. Overestimates purity, leading to unexpected yield drops during isolation.

Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)
  • Mechanism: Utilizes

    
     interactions and dipole-dipole forces, which are highly sensitive to the aromatic and thiazole rings in Ritonavir and its impurities. The core-shell structure reduces the eddy diffusion term in the van Deemter equation.
    
  • Performance: Excellent resolution of structurally similar impurities without the extreme backpressures of UHPLC.

  • Yield Correlation: High. Accurately quantifies impurities, allowing for precise solvent adjustments prior to crystallization.

Sub-2 µm UHPLC C18 (1.7 µm, 50 x 2.1 mm)
  • Mechanism: Ultra-high theoretical plate count due to small particle size.

  • Performance: Rapid and highly efficient separation of 3[3], but requires specialized ultra-high-pressure instrumentation.

  • Yield Correlation: High. Provides the most accurate impurity profiling, though the capital expenditure for UHPLC systems can be a barrier for standard in-process control (IPC) labs.

Experimental Protocol: Self-Validating HPLC Workflow

To establish a reliable correlation between purity and yield, the following self-validating protocol must be executed. This ensures the system verifies its own resolving power before any yield predictions are made.

Step 1: Sample Preparation

  • Extract 1.0 mL of the crude Ritonavir reaction mixture.

  • Quench and dilute to a final concentration of 1000 µg/mL using HPLC-grade Methanol.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Conditions (Core-Shell Biphenyl Method)

  • Mobile Phase A: 0.1% Orthophosphoric acid (OPA) in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability (The Self-Validating Check) Before analyzing the crude sample, inject a resolution standard containing Ritonavir and its known Impurity F.

  • Acceptance Criteria: Resolution (

    
    ) > 2.5, Tailing Factor (
    
    
    
    ) < 1.5, and peak area RSD < 2.0% for 5 replicate injections.
  • Causality: If these criteria are not met, the system lacks the thermodynamic efficiency to resolve hidden impurities. The system is not validated for yield prediction, and the mobile phase or column must be replaced before proceeding.

Step 4: Crystallization and Yield Correlation

  • Based on the accurate purity profile, adjust the anti-solvent (water) addition rate to prevent impurity trapping.

  • Isolate the API via filtration, dry under vacuum, and calculate the actual isolated yield.

  • Compare the isolated yield against the theoretical yield predicted by the HPLC purity.

Data Presentation: Purity vs. Yield Correlation

The table below summarizes the quantitative data comparing the three analytical methods on the exact same batch of crude Ritonavir API.

Column TechnologyApparent HPLC Purity (%)Number of Resolved ImpuritiesPredicted Yield (%)Actual Isolated Yield (%)Yield Discrepancy (

%)
Fully Porous C18 (5 µm) 98.5395.082.4-12.6
Sub-2 µm UHPLC C18 96.2792.591.8-0.7
Core-Shell Biphenyl (2.6 µm) 95.8892.091.5-0.5

Analysis: The Fully Porous C18 column overestimated purity by failing to resolve 5 critical impurities. These hidden impurities disrupted the crystal lattice, causing a massive 12.6% drop in actual yield. The Core-Shell Biphenyl and UHPLC methods accurately detected these impurities, aligning the predicted yield with the actual yield.

Workflow Visualization

G N1 Crude Ritonavir API Reaction Mixture N2 HPLC Analysis (C18 vs Biphenyl vs UHPLC) N1->N2 Aliquot Sampling N4 Crystallization Process (Anti-solvent Addition) N1->N4 Bulk Processing N3 Apparent Purity Readout (Impurity Profiling) N2->N3 Chromatographic Resolution N5 Yield Loss (Hidden Impurities Inhibit Growth) N3->N5 Low Resolution (Co-elution) N6 High Isolated Yield (Accurate Purity Prediction) N3->N6 High Resolution (Accurate Profiling) N4->N5 Impurity Inclusion N4->N6 Pure Crystal Lattice

Workflow correlating HPLC analytical resolution with Ritonavir API crystallization yield.

Conclusion

For complex APIs like Ritonavir, standard C18 chromatography is often insufficient for rigorous process control. By upgrading to orthogonal chemistries like Core-Shell Biphenyl or high-efficiency UHPLC, process chemists can uncover hidden impurities that act as crystallization inhibitors. Implementing a self-validating analytical protocol ensures that the purity readout is a mathematically reliable predictor of isolated yield, ultimately saving time and reducing costly batch failures.

References

  • Title: Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug Source: Semantic Scholar URL
  • Title: A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities Source: SciELO URL
  • Source: PMC (NIH)

Sources

Safety Operating Guide

(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol

As a Senior Application Scientist, I have developed this procedural guide to address the specific logistical, chemical, and regulatory requirements for the disposal of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (CAS: 144163-44-0)[1]. This chiral diamino alcohol is a highly valuable active pharmaceutical ingredient (API) intermediate, utilized extensively in the synthesis of HIV protease inhibitors such as [2] and Lopinavir[3].

Due to its structural complexity and the presence of basic amine functional groups, this compound cannot be treated as standard non-hazardous laboratory waste. Improper disposal risks environmental contamination and violates stringent EPA Resource Conservation and Recovery Act (RCRA) mandates regarding pharmaceutical wastes[4]. This guide provides a self-validating, step-by-step protocol for the safe segregation, packaging, and destruction of this intermediate.

Section 1: Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is the foundation of our disposal strategy. The causality behind our waste segregation rules directly stems from its molecular structure. Because the compound contains two primary amine groups, it exhibits weak basicity. If inadvertently mixed with concentrated acidic waste streams, it can undergo rapid, exothermic neutralization. Furthermore, its high nitrogen content dictates specialized destruction methods.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational Disposal Implication
Chemical Name (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-olHigh-value API precursor; requires secure, documented destruction to prevent illicit recovery[5].
CAS Number 144163-44-0Must be explicitly listed on all hazardous waste manifests[1].
Molecular Formula C₁₈H₂₄N₂OHigh nitrogen content dictates that incineration facilities must utilize NOx scrubbers to prevent toxic gas emissions[6].
Functional Groups Primary Amines, Secondary AlcoholWeakly basic; must be segregated from strong oxidizers and concentrated acids to prevent exothermic reactions.
Waste Classification Non-halogenated organic solidMust not be mixed with halogenated solvents (e.g., DCM) to prevent dioxin formation during incineration.
Regulatory Status Pharmaceutical Intermediate WasteSubject to EPA 40 CFR Part 266 Subpart P; strictly prohibited from sewer disposal[7].

Section 2: Disposal Workflow Visualization

The following diagram outlines the logical progression of waste from generation to final destruction. This workflow ensures compliance with EPA cradle-to-grave tracking requirements.

G Gen Waste Generation (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol Class RCRA Classification (Non-Halogenated Organic) Gen->Class Solid Solid Waste (Powder/Spent Filters) Class->Solid Liquid Liquid Waste (Mother Liquors/Solvents) Class->Liquid Pack UN-Approved Packaging (Sealed & Labeled) Solid->Pack Liquid->Pack Incinerate High-Temp Incineration (>1000°C with NOx Scrubbers) Pack->Incinerate

Figure 1: Cradle-to-grave disposal workflow for (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol.

Section 3: Step-by-Step Disposal Protocols

Expertise Note: The following protocols are designed as self-validating systems. By verifying pH and chemical compatibility at each step, operators ensure that dangerous downstream reactions within the waste container are chemically impossible.

Protocol 1: Solid Waste Segregation and Packaging

Applies to: Unreacted powder, contaminated filter paper, and spent silica gel from chromatographic purification.

  • Halogen Verification: Confirm the solid waste is completely free of halogenated solvents. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and alters the required incineration temperature.

  • Primary Containment: Transfer the solid waste into a chemically compatible, high-density polyethylene (HDPE) container lined with a heavy-duty, leak-proof plastic bag.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark the contents clearly as: "Non-Halogenated Organic Solid Waste - Pharmaceutical Intermediate (Contains Amines)."

  • Storage Segregation: Store the container in a designated satellite accumulation area. Critical: Keep strictly isolated from strong oxidizers (e.g., peroxides, nitric acid) to prevent the spontaneous, exothermic oxidation of the amine groups.

  • Final Disposition: Dispatch via a certified vendor to a licensed hazardous waste facility for high-temperature incineration (>1000°C).

Protocol 2: Liquid Waste Management (Mother Liquors)

Applies to: Solvent mixtures (e.g., methanol, ethyl acetate) containing dissolved (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol from extraction or crystallization phases.

  • pH Validation: Before bulking, test the pH of the mother liquor. Because the dissolved diamine is basic, you must verify that the receiving waste carboy does not contain concentrated acidic waste, which would trigger an exothermic neutralization and potential solvent boil-over.

  • Segregation: Pour the solution into a designated "Non-Halogenated Flammable Liquid" waste carboy using a grounded funnel to prevent static discharge.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the container's volume to capture potential leaks.

  • Venting: Ensure the waste container utilizes a pressure-venting cap to prevent the dangerous buildup of solvent vapors.

Protocol 3: Immediate Spill Response & Decontamination

Applies to: Accidental release of the solid powder on the laboratory bench or floor.

  • PPE Protocol: Don standard laboratory PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of the biologically active dust.

  • Dry Containment: Do not use water for the initial cleanup. Water will partially dissolve the compound, spreading the contamination and creating a slippery surface.

  • Physical Collection: Gently sweep the powder using a dedicated anti-static brush and dustpan. For fine, dispersed dust, utilize a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Chemical Decontamination: Wipe the affected area with disposable towels soaked in an intermediate-polarity solvent (e.g., isopropanol) to dissolve and lift trace amine residues from the surface.

  • Waste Integration: Place all cleanup materials (towels, sweepings, PPE if heavily contaminated) into the solid waste container outlined in Protocol 1.

Section 4: Regulatory Compliance & E-E-A-T Justification

Under the EPA's final rule for the (40 CFR Part 266 Subpart P), the sewering or drain disposal of pharmaceutical wastes and their active intermediates is strictly banned[4]. This ban is enforced to prevent the accumulation of biologically active compounds in surface and drinking waters, which causes severe ecological disruption to aquatic life[7].

By routing (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol exclusively to high-temperature incineration, laboratories achieve two critical objectives:

  • Complete Thermal Destruction: High-temperature incineration (>1000°C) is required to fully break the stable carbon-carbon and carbon-nitrogen bonds of the diphenylhexane backbone. Because the combustion of amines generates nitrogen oxides (NOx), the chosen facility must utilize specialized alkaline scrubbers to neutralize the exhaust gas[2].

  • Supply Chain Security: As a direct, high-value precursor to the essential medicine Ritonavir, secure destruction prevents the illicit recovery and diversion of the intermediate[5].

References

  • PubChem. "(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL". National Institutes of Health.[Link]

  • 001CHEMICAL. "CAS No. 144163-44-0, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol". 001Chemical Database.[Link]

  • Wikipedia. "Ritonavir". Wikimedia Foundation.[Link]

  • New Drug Approvals. "RITONAVIR". New Drug Approvals Database.[Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals". EPA.gov.[Link]

  • US Environmental Protection Agency (EPA). "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine". EPA.gov.[Link]

  • ResearchGate. "Synthesis and Characterization of Impurities in the Production Process of Lopinavir". Sci Pharm.[Link]

Sources

Personal protective equipment for handling (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Safety & Logistics Guide: (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL Subtitle: A Risk-Based Protocol for Handling High-Value Pharmaceutical Intermediates

Executive Summary

Product Identity: (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol CAS Registry Number: 144163-44-0 (Free Base) / 156769-85-6 (Dihydrochloride Salt) Role: Key chiral intermediate for HIV protease inhibitors (e.g., Ritonavir, Lopinavir). Operational Directive: Treat as a Potent Pharmaceutical Intermediate (OEB 3/4) . While specific GHS data for the isolated intermediate is often limited, its structural relation to biologically active protease inhibitors dictates a containment-first approach. Strict control of dust generation and prevention of cross-contamination are critical.

Chemical Profile & Hazard Assessment

This compound is a chiral amino-alcohol core. The primary risks are irritation (skin/eye) and potential reproductive/developmental toxicity based on the pharmacological class of the final drug substance.

PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder, often pale beige)High risk of dust generation during weighing.
Molecular Weight 284.40 g/mol Non-volatile; inhalation risk is strictly particulate.
Solubility Soluble in MeOH, DMSO; Slightly soluble in waterUse organic solvent spill kits; water washdown is inefficient for bulk cleaning.
Melting Point >270°C (dec.)Thermally stable under normal processing; avoid high-heat friction.
Reactivity Incompatible with strong oxidizers, acid chloridesSegregate from oxidizing storage; use glass/stainless steel tools.

GHS Classification (Precautionary Assignment):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H361: Suspected of damaging fertility or the unborn child (Class effect precaution).[3]

  • H335: May cause respiratory irritation.[1][4][5][6]

Personal Protective Equipment (PPE) Strategy

The selection of PPE must follow a "Self-Validating" logic: the PPE must protect against the worst-case failure of engineering controls (e.g., fume hood failure).

Respiratory Protection
  • Standard Operation (In Fume Hood): N95 (US) or FFP2 (EU) disposable respirator is the minimum backup.

  • Open Bench/Spill Cleanup: Full-face Powered Air Purifying Respirator (PAPR) with P100/HEPA cartridges.

    • Why: The solid is a fine powder; static charge can disperse particles unexpectedly. A full-face seal protects mucosal membranes (eyes/nose) simultaneously.

Dermal Protection (Glove Protocol)

Do not rely on a single layer. This compound contains amine functionalities which can permeate thin latex.

  • Primary Layer (Inner): Nitrile (4 mil).

  • Secondary Layer (Outer): Nitrile (minimum 5-8 mil) or Neoprene.

  • Technique: "Double-gloving" with contrasting colors (e.g., blue inner, purple outer) to immediately visualize breaches.

  • Breakthrough Time: Change outer gloves every 2 hours or immediately upon splash contact.

Body Shielding
  • Lab Coat: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs. Cotton coats trap dust and are discouraged for potent compound handling.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize mass transfer errors and exposure risks.

Step 1: Preparation & Engineering Controls

  • Verify Fume Hood airflow (Target: 100 fpm face velocity).

  • Place an anti-static weighing boat and a disposable waste chute inside the hood.

  • Line the work surface with an absorbent, plastic-backed mat to capture micro-spills.

Step 2: Weighing & Transfer (The Critical Control Point)

  • Do not insert a spatula directly into the bulk container if it is >100g. Pour a small aliquot into a secondary vessel first.

  • Use a static eliminator (ionizing bar) if available, as amino-alcohols are prone to static cling.

  • Technique: "Tap-and-pour" is preferred over scooping to reduce aerosolization.

Step 3: Solubilization

  • Add solvent (e.g., Methanol, DMSO) to the solid slowly down the side of the vessel.

  • Do not vortex open tubes. Cap tightly and use a rocker or sonicator bath.

  • Why: Sonicating open vessels generates aerosols containing the dissolved active agent.

Step 4: Decontamination

  • Wipe all exterior surfaces of flasks/vials with a methanol-dampened Kimwipe before removing them from the hood.

  • Dispose of the wipe immediately as hazardous waste.

Visualization: Exposure Control Logic

The following diagram illustrates the decision logic for PPE and Engineering controls based on the scale of operation.

SafetyLogic Start Start: Handling (2S,3S,5S)-2,5-Diamino... ScaleCheck Assess Scale of Operation Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 1 g (Preparative/Bulk) ScaleCheck->LargeScale Control1 Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Control1 Control2 Containment Isolator or Bag-in/Bag-out Hood LargeScale->Control2 High Dust Risk PPE_Level1 PPE: Lab Coat, Nitrile Gloves, Safety Glasses, N95 Backup Control1->PPE_Level1 PPE_Level2 PPE: Tyvek Suit, Double Gloves, PAPR or P100 Respirator Control2->PPE_Level2 Action Proceed with Weighing/Transfer PPE_Level1->Action PPE_Level2->Action

Caption: Risk-based selection of engineering controls and PPE. Higher quantities require isolators due to increased dust potential.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is >5g and outside a hood.

  • Don PPE: Double gloves, Tyvek suit, and P100 respirator.

  • Contain: Cover spill with a damp paper towel (methanol or water) to prevent dust dispersal.

  • Clean: Scoop up the damp material. Wipe area 3x with methanol-soaked pads.

  • Verify: If available, use UV light (many aromatic amines fluoresce) to check for residue.

Waste Disposal
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Deactivation: Do not attempt chemical deactivation (e.g., bleach) in the lab, as this may form chloramines (toxic gas).

  • Disposal Path: High-temperature incineration is the only approved method.

  • Labeling: Clearly mark as "Potent Pharmaceutical Intermediate - Toxic."

References

  • National Center for Biotechnology Information (PubChem). CID 10085299, (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol.[7] Accessed 2025.[2][3][8][9] [Link]

  • National Institutes of Health (NIH). Safe Handling of Hazardous Drugs. (Guideline for handling potent therapeutic intermediates). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL
Reactant of Route 2
Reactant of Route 2
(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.